Lsd1-IN-32
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C36H56N2O3Si2 |
|---|---|
分子量 |
621.0 g/mol |
IUPAC 名称 |
(E)-3-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-1-[4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C36H56N2O3Si2/c1-35(2,3)42(7,8)40-32-18-16-27(24-33(32)41-43(9,10)36(4,5)6)17-19-34(39)38-22-20-28(21-23-38)26-37-31-25-30(31)29-14-12-11-13-15-29/h11-19,24,28,30-31,37H,20-23,25-26H2,1-10H3/b19-17+/t30-,31+/m0/s1 |
InChI 键 |
LAJRGELELHPRDA-JZVSTWMASA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Lysine-Specific Demethylase 1 (LSD1) and its Inhibition
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific molecule designated "Lsd1-IN-32" is not available in the public domain based on the conducted search. This guide provides a comprehensive overview of the mechanism of action of the enzyme Lysine-Specific Demethylase 1 (LSD1) and the therapeutic strategies employed for its inhibition, using data from well-characterized inhibitor compounds as examples.
Core Concepts: LSD1/KDM1A Function and Role in Disease
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that plays a critical role in epigenetic regulation.[1][2] It functions primarily by removing methyl groups from mono- and di-methylated lysine (B10760008) residues on histone and non-histone proteins.
1.1 Enzymatic Activity and Substrate Specificity
LSD1's primary histone substrates are mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[3][4] The context of its protein complex interactions dictates its substrate specificity:
-
Transcriptional Repression: When complexed with CoREST (Corepressor for RE1-Silencing Transcription factor), LSD1 demethylates H3K4me1/2, which are generally marks of active or poised enhancers and promoters. This action leads to transcriptional repression.[5][6]
-
Transcriptional Activation: In the presence of certain nuclear receptors, such as the androgen receptor (AR) or estrogen receptor (ER), LSD1 can switch its specificity to demethylate H3K9me1/2, which are repressive marks. This results in transcriptional activation.[6][7]
Beyond histones, LSD1 also demethylates several non-histone proteins, including p53 and DNMT1, affecting their stability and function.[8][9]
1.2 Role in Cancer and Other Diseases
LSD1 is overexpressed in a wide range of malignancies, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), prostate cancer, breast cancer, and neuroblastoma.[3][5] Its elevated expression often correlates with poor prognosis.[4] LSD1 promotes tumorigenesis by:
-
Blocking cellular differentiation, thereby maintaining a stem-like state.[5][8]
-
Promoting cell proliferation and invasion.[2]
-
Contributing to the epithelial-to-mesenchymal transition (EMT).[8]
-
Regulating autophagy and metabolic pathways to support cancer cell survival.[10][11]
Mechanism of Action of LSD1 Inhibition
Inhibition of LSD1 is a promising therapeutic strategy. Inhibitors can be broadly classified as irreversible or reversible, targeting the enzyme's catalytic activity or its protein-protein interactions. The primary mechanism involves preventing the demethylation of LSD1 substrates, leading to an accumulation of methylated histones (e.g., H3K4me2) at target gene loci. This epigenetic alteration reactivates the expression of silenced tumor suppressor and differentiation-associated genes.[12]
Signaling Pathways Modulated by LSD1 Inhibition
LSD1 inhibition impacts several key cancer-related signaling pathways:
-
PI3K/AKT Pathway: LSD1 can activate the PI3K/AKT pathway by regulating the expression of the PI3K regulatory subunit, p85. Inhibition of LSD1 can thus suppress this pro-survival pathway.[7]
-
mTOR Signaling: In ovarian cancer, LSD1 has been shown to negatively regulate autophagy through the mTOR signaling pathway.[11]
-
p21 Signaling: LSD1 inhibition can restore H3K4 methylation, leading to increased expression of the cell-cycle checkpoint regulator p21, which induces G1/S cell-cycle arrest.[4]
-
p53 Regulation: LSD1 can demethylate and inactivate the tumor suppressor p53.[9] Inhibitors can restore p53 function.
Visualizing the LSD1 Mechanism and Signaling Hub
Quantitative Data for Representative LSD1 Inhibitors
The potency of LSD1 inhibitors is typically evaluated using biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of effectiveness.
| Compound Class | Inhibitor Example | Biochemical IC50 (nM) | Cellular Assay (Cell Line) | Cellular Potency/Effect | Reference |
| Irreversible (FAD-adduct) | Tranylcypromine (TCP) | 2,300 | - | Ki = 271 µM | [5][13] |
| Irreversible (FAD-adduct) | Iadademstat (ORY-1001) | < 20 | MKL-1 (MCC) | ~2 nM (Viability) | [2][14] |
| Irreversible (FAD-adduct) | GSK-LSD1 | ~16 | MKL-1 (MCC) | ~10 nM (Viability) | [14] |
| Reversible | Pulrodemstat (CC-90011) | < 20 | - | Less potent in cellular assays vs. Iadademstat | [2] |
| Reversible | NCL1 | - | T.Tn, TE2 (ESCC) | Inhibits proliferation | [15] |
Note: Assay conditions can vary between studies, affecting absolute IC50 values. This table is for comparative purposes.
Experimental Protocols
Characterizing the mechanism of action of an LSD1 inhibitor involves a multi-step process, from initial biochemical validation to downstream cellular and genomic analysis.
Biochemical Activity Assays
These assays directly measure the enzymatic activity of purified LSD1 and its inhibition.
Protocol 1: Amplex Red Peroxidase-Coupled Assay This is a common method that detects the hydrogen peroxide (H₂O₂) byproduct of the LSD1 demethylation reaction.[13]
-
Reagents: Human recombinant LSD1 enzyme, H3 peptide substrate (e.g., H3(1-21)K4me2), Amplex® Red reagent, Horseradish Peroxidase (HRP), assay buffer (e.g., 50 mM Tris, pH 7.5).
-
Procedure: a. Pre-incubate serial dilutions of the inhibitor compound with the LSD1 enzyme in a 96- or 384-well plate for a defined period (e.g., 15-30 minutes) at room temperature. b. Initiate the enzymatic reaction by adding the H3 peptide substrate. c. Allow the demethylation reaction to proceed for a set time (e.g., 60 minutes). d. Add the Amplex Red reagent and HRP. HRP uses the H₂O₂ generated by LSD1 to convert Amplex Red to the fluorescent product, resorufin. e. Measure fluorescence with an appropriate plate reader (Excitation: ~530-540 nm, Emission: ~585-595 nm).[16] f. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay This antibody-based assay directly measures the change in the substrate's methylation state.[2]
-
Reagents: Human recombinant LSD1, biotinylated H3K4me1 peptide substrate, FAD, detection reagents (e.g., Europium cryptate-labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin).
-
Procedure: a. Pre-incubate the inhibitor with the LSD1 enzyme as described above. b. Initiate the reaction by adding the biotinylated H3K4me1 substrate and FAD. c. After incubation, stop the reaction and add the detection reagents. d. If demethylation occurs, the anti-H3K4me0 antibody binds the product. The biotin (B1667282) tag on the peptide binds streptavidin-XL665. Proximity of the Europium donor and XL665 acceptor results in a FRET signal. e. Read the HTRF signal on a compatible plate reader. A decrease in signal indicates inhibition of LSD1.
Cellular Assays
These assays assess the effect of the inhibitor on cancer cells.
Protocol 3: Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®) This assay measures ATP levels as an indicator of metabolically active, viable cells.[14]
-
Procedure: a. Seed cancer cells (e.g., SCLC, AML cell lines) into 96-well plates and allow them to adhere overnight. b. Treat cells with a range of concentrations of the LSD1 inhibitor for a specified duration (e.g., 3-6 days). c. At the end of the treatment period, add the CellTiter-Glo® reagent to the wells, which lyses the cells and provides the substrate (luciferin) for the luciferase reaction. d. Measure the resulting luminescence, which is proportional to the amount of ATP and thus the number of viable cells. e. Calculate GI50 (concentration for 50% growth inhibition) values.
Genomic and Target Engagement Assays
Protocol 4: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) ChIP-seq is used to identify the genome-wide locations of specific histone modifications, revealing how an LSD1 inhibitor alters the epigenetic landscape.[15]
-
Procedure: a. Treat cells with the LSD1 inhibitor or a vehicle control (e.g., DMSO). b. Cross-link proteins to DNA using formaldehyde. c. Lyse the cells and sonicate the chromatin to shear DNA into small fragments (150-900 bp).[15] d. Immunoprecipitate the chromatin using an antibody specific to the histone mark of interest (e.g., anti-H3K4me2). e. Reverse the cross-links and purify the precipitated DNA. f. Prepare a sequencing library from the purified DNA and perform high-throughput sequencing. g. Align sequence reads to a reference genome and identify regions of enrichment ("peaks"). h. Compare peak distributions between inhibitor-treated and control samples to identify genes and regulatory regions where H3K4me2 levels increase upon LSD1 inhibition.
Visualizing the Experimental Workflow
References
- 1. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer | Semantic Scholar [semanticscholar.org]
- 4. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer [mdpi.com]
- 9. Loss of LSD1 (lysine-specific demethylase 1) suppresses growth and alters gene expression of human colon cancer cells in a p53- and DNMT1(DNA methyltransferase 1)-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epigenetic roles of lysine-specific demethylase 1 (LSD1) in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. LSD1 inhibition induces differentiation and cell death in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LSD1 Inhibitor Screening Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
Lsd1-IN-32: A Technical Guide to its Discovery, Synthesis, and Evaluation
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Lsd1-IN-32, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and epigenetics.
Introduction to LSD1 and its Role in Disease
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). By modulating histone methylation, LSD1 influences gene expression, impacting various cellular processes such as differentiation, proliferation, and stem cell biology. Dysregulation of LSD1 activity has been implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it an attractive therapeutic target.
Discovery of this compound
This compound, also referred to as compound 32 in its discovery publication, was identified through a multi-step process that began with a high-throughput screening (HTS) campaign to identify novel, reversible inhibitors of LSD1. The initial hit from the HTS was a (4-cyanophenyl)glycine derivative, which served as the starting point for a structure-guided drug design and optimization program. This program focused on improving potency, selectivity, and drug-like properties, ultimately leading to the discovery of this compound.
Quantitative Biological Data
The biological activity of this compound was characterized through a series of biochemical and cellular assays. The key quantitative data are summarized in the tables below.
Table 1: Biochemical Activity of this compound
| Parameter | Value |
| LSD1 Biochemical IC50 | 83 nM |
| LSD1 Binding Affinity (Kd) | 32 nM |
Table 2: Cellular Activity of this compound
| Parameter | Cell Line | Value |
| Cellular EC50 | AML Cells | 0.67 µM |
Table 3: Selectivity Profile of this compound
| Target | IC50 | Fold Selectivity vs. LSD1 |
| MAO-A | > 100 µM | > 1200 |
| MAO-B | > 100 µM | > 1200 |
| LSD2 | > 50 µM | > 600 |
Synthesis of this compound
The chemical name for this compound is 4-[[2-(2,7-Diazaspiro[3.5]nonan-7-yl)-2-oxo-ethyl]-[(3-fluoro-4-methoxy-phenyl)methyl]amino]benzonitrile. The synthesis is a multi-step process outlined in the experimental protocols section.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is provided below, based on the procedures described in the primary literature.
Scheme 1: Synthesis of this compound
(Please refer to the supplementary information of Mould DP, et al. J. Med. Chem. 2017, 60, 19, 7984–7999 for the detailed synthetic scheme and experimental procedures.)
A generalized textual description is provided here due to the complexity of reproducing chemical schemes.
The synthesis commences with the appropriate starting materials, a substituted benzonitrile (B105546) and a protected diazaspiroalkane. The key steps involve:
-
Alkylation: The secondary amine of the benzonitrile derivative is alkylated with a suitable electrophile.
-
Amide Coupling: The resulting intermediate is then coupled with the deprotected diazaspiroalkane using standard amide bond formation conditions (e.g., HATU, DIPEA).
-
Purification: The final compound, this compound, is purified using chromatographic techniques such as flash column chromatography or preparative HPLC.
Characterization of the final product and all intermediates is performed using standard analytical techniques including ¹H NMR, ¹³C NMR, and mass spectrometry.
LSD1 Biochemical Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the ability of a compound to inhibit the demethylase activity of recombinant human LSD1.
-
Materials:
-
Recombinant human LSD1/CoREST complex
-
Biotinylated histone H3 (1-21) K4me1 peptide substrate
-
Europium-labeled anti-H3K4me0 antibody
-
Streptavidin-d2
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA)
-
384-well low-volume microplates
-
Test compound (this compound)
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a solution of LSD1/CoREST complex to the wells of the microplate.
-
Add the serially diluted this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the biotinylated H3K4me1 peptide substrate.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a detection mix containing the europium-labeled anti-H3K4me0 antibody and streptavidin-d2.
-
Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value.
-
Cellular Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cell lines.
-
Materials:
-
AML cell line (e.g., MV4-11)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Test compound (this compound)
-
-
Procedure:
-
Seed the AML cells into the wells of a 96-well plate at a predetermined density.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the serially diluted this compound to the cells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow for signal stabilization.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the compound concentration to determine the EC50 value.
-
Visualizations
LSD1 Signaling Pathway
Caption: Simplified signaling pathway of LSD1, illustrating its role in gene regulation and the point of intervention by this compound.
Experimental Workflow for this compound Evaluation
Caption: Workflow illustrating the discovery and evaluation process of this compound.
Logical Relationship of this compound Development
Lsd1-IN-32: A Technical Overview of a Novel-in-Class LSD1 Inhibitor for Cancer Therapy
Disclaimer: Information regarding a specific compound designated "Lsd1-IN-32" is not publicly available in the reviewed scientific literature. Therefore, this document provides a comprehensive technical guide based on the well-characterized and representative Lysine-Specific Demethylase 1 (LSD1) inhibitor, GSK-LSD1 , to illustrate the therapeutic targeting of LSD1 in cancer cells. The principles, experimental methodologies, and targeted pathways described herein are broadly applicable to potent and selective small molecule inhibitors of LSD1.
Introduction: LSD1 as a Therapeutic Target in Oncology
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from histone and non-histone proteins.[1][2] LSD1 specifically demethylates mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription, leading to transcriptional repression.[3] Conversely, it can also demethylate H3K9me1/2, a repressive mark, to activate gene expression, particularly in concert with hormone receptors like the androgen and estrogen receptors.[2][4]
Beyond its effects on histones, LSD1 also targets several non-histone proteins critical in oncology, including p53, HIF-1α, E2F1, and DNMT1, thereby regulating processes such as cell proliferation, differentiation, epithelial-mesenchymal transition (EMT), and tumor immunity.[5] Overexpression of LSD1 is a common feature in a wide range of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), breast cancer, and prostate cancer, and is often correlated with poor prognosis and therapy resistance.[1][6] Consequently, the development of small molecule inhibitors targeting LSD1 has emerged as a promising therapeutic strategy in oncology.
GSK-LSD1: A Representative LSD1 Inhibitor
GSK-LSD1 is a potent and selective inhibitor of LSD1. Its mechanism of action and effects on cancer cells have been extensively studied, providing a solid framework for understanding how LSD1 inhibition can be leveraged for cancer therapy.
Mechanism of Action
GSK-LSD1 inhibits the demethylase activity of LSD1, leading to an accumulation of its primary substrates, H3K4me1 and H3K4me2, at specific genomic loci.[7] This results in the reactivation of silenced tumor suppressor genes and the repression of oncogenic pathways.
Caption: Mechanism of LSD1 inhibition.
Quantitative Data on the Effects of LSD1 Inhibition
The following tables summarize the quantitative effects of LSD1 inhibition in various cancer cell lines, providing insights into the potency and cellular consequences of targeting this enzyme.
Table 1: In Vitro Inhibitory Activity of LSD1 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| GSK-LSD1 | LSD1 | 16 | Biochemical | [7] |
| SP-2577 | LSD1 | ~31 | Biochemical | [8] |
| TCP | LSD1 | 5,600 | HTRF | [9] |
| OG-668 | LSD1 | 7.6 | HTRF | [9] |
Table 2: Cellular Effects of LSD1 Inhibition on Cancer Cell Lines
| Cell Line | Cancer Type | Inhibitor | Effect | Quantitative Value | Reference |
| MKL-1 | Merkel Cell Carcinoma | GSK-LSD1 | Inhibition of Cell Proliferation (IC50) | ~0.1 µM | [10] |
| TC-32 | Ewing Sarcoma | SP-2577 | Selective Cytotoxicity | - | [8] |
| C42B | Prostate Cancer | Compound 14 | Antiproliferative Activity (IC50) | 16.72 µM | [11] |
| PC3 | Prostate Cancer | Compound 14 | Antiproliferative Activity (IC50) | 12.28 µM | [11] |
| HL-60 | Acute Myeloid Leukemia | Compound 14 | Antiproliferative Activity (IC50) | 7.25 µM | [11] |
Key Signaling Pathways Targeted by LSD1 Inhibition
LSD1 is implicated in a multitude of signaling pathways that are central to cancer progression. Inhibition of LSD1 can therefore have pleiotropic anti-cancer effects.
Caption: Key signaling pathways affected by LSD1 inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the targets and effects of LSD1 inhibitors in cancer cells.
LSD1 Inhibition Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the biochemical potency of LSD1 inhibitors.[9]
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated H3K4me2 peptide substrate
-
Europium cryptate-labeled anti-H3K4me0 antibody
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
384-well low volume plates
-
Test compounds (e.g., GSK-LSD1)
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the LSD1 enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the demethylation reaction by adding the biotinylated H3K4me2 peptide substrate.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction by adding the detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665).
-
Incubate for 1 hour at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665/620 * 10,000) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Western Blotting for Histone Modifications
This protocol details the detection of changes in global histone methylation levels upon treatment with an LSD1 inhibitor.[12][13]
Materials:
-
Cancer cell lines
-
LSD1 inhibitor (e.g., GSK-LSD1)
-
Cell lysis buffer
-
Histone extraction buffer
-
BCA protein assay kit
-
SDS-PAGE gels (15%)
-
Nitrocellulose membrane (0.2 µm pore size)
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-H3K4me2, anti-H3K9me2, anti-total H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Culture cancer cells and treat with the LSD1 inhibitor or vehicle control for the desired time.
-
Harvest cells and perform histone extraction.
-
Quantify protein concentration using the BCA assay.
-
Prepare protein lysates and separate them on a 15% SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to the total H3 loading control.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol outlines the procedure to identify the genomic binding sites of LSD1 and the changes in histone marks upon inhibitor treatment.[14][15]
Caption: Experimental workflow for ChIP-seq.
Procedure:
-
Cross-linking: Treat cultured cancer cells with 1% formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., LSD1) or a specific histone modification (e.g., H3K4me2). The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome, perform peak calling to identify regions of enrichment, and conduct downstream analyses to identify target genes and pathways.
Cell Viability Assay (MTT)
This protocol describes the MTT assay to assess the effect of an LSD1 inhibitor on cancer cell proliferation and viability.[16]
Materials:
-
Cancer cell lines
-
LSD1 inhibitor (e.g., GSK-LSD1)
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the LSD1 inhibitor or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
Conclusion
The inhibition of LSD1 represents a compelling strategy for the treatment of various cancers. As exemplified by the data and protocols presented for the representative inhibitor GSK-LSD1, targeting LSD1 can lead to the reactivation of tumor suppressor genes, inhibition of oncogenic signaling pathways, and ultimately, a reduction in cancer cell viability and proliferation. The detailed experimental methodologies provided in this guide offer a robust framework for researchers and drug development professionals to investigate and characterize novel LSD1 inhibitors like the conceptual "this compound", paving the way for the development of new epigenetic therapies in oncology.
References
- 1. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment [frontiersin.org]
- 6. The Histone Demethylase LSD1/ΚDM1A Mediates Chemoresistance in Breast Cancer via Regulation of a Stem Cell Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone western blot protocol | Abcam [abcam.com]
- 13. news-medical.net [news-medical.net]
- 14. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
The Epigenetic Landscape of Lsd1 Inhibition: A Technical Guide to Styrenylcyclopropylamine-Based Modulators
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: While the query specified "Lsd1-IN-32," publicly available data for a compound with this exact designation is scarce. Therefore, this guide will focus on a potent, well-characterized, and structurally related styrenylcyclopropylamine-based LSD1 inhibitor, referred to as compound 34 in pivotal literature. This compound serves as an exemplary case study to understand the epigenetic effects and therapeutic potential of this class of inhibitors.
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] Its dysregulation is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the epigenetic effects of a novel class of styrenylcyclopropylamine-based LSD1 inhibitors, with a focus on their mechanism of action, quantitative biological activity, and the experimental protocols used for their characterization.
Core Mechanism of Action: Covalent FAD Adduct Formation
Styrenylcyclopropylamine-based inhibitors like compound 34 are mechanism-based inactivators that covalently modify the FAD cofactor essential for LSD1's catalytic activity.[1] This covalent inhibition proceeds through a two-step mechanism:
-
Reversible Non-covalent Binding: The inhibitor initially binds to the active site of LSD1 in a reversible manner.
-
Irreversible Covalent Inactivation: Following initial binding, the cyclopropylamine (B47189) moiety reacts with the FAD cofactor, leading to its covalent modification and irreversible inactivation of the enzyme.[1]
This covalent mechanism contributes to the high potency and durable effects of this class of inhibitors.
Quantitative Biological Activity
The styrenylcyclopropylamine derivative, compound 34 , has demonstrated exceptional potency and selectivity as an LSD1 inhibitor. Its biological activity has been quantified through a series of in vitro and in vivo assays, as summarized below.
| Assay Type | Parameter | Compound 34 | Reference Compound (Tranylcypromine) |
| Biochemical Assay | TR-FRET IC50 | < 4 nM | ~200 µM |
| Cellular Target Engagement | LY96 EC50 | < 10 nM | Not reported |
| Cellular Proliferation | Kasumi-1 GI50 | 1 nM | Not reported |
| Kinetic Analysis | kinact/KI | ~1500-fold > Tranylcypromine | Baseline |
Table 1: Summary of Quantitative Data for LSD1 Inhibitor 34.[1]
Experimental Protocols
LSD1 Biochemical Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the ability of an inhibitor to block the demethylase activity of LSD1 in a biochemical setting.
Principle: The assay measures the demethylation of a biotinylated histone H3 peptide substrate by LSD1. A terbium-labeled antibody specific for the methylated substrate and a streptavidin-conjugated fluorophore are used. When the substrate is methylated, FRET occurs between the terbium donor and the acceptor fluorophore. Inhibition of LSD1 prevents demethylation, resulting in a stable FRET signal.
Protocol:
-
Reagent Preparation:
-
LSD1/CoREST enzyme complex.
-
Biotinylated H3K4me2 peptide substrate.
-
Terbium-labeled anti-H3K4me2 antibody.
-
Streptavidin-d2 acceptor.
-
Assay buffer: 50 mM Tris-HCl pH 7.5, 0.01% BSA, 0.01% Tween-20.
-
-
Compound Dispensing: Serially dilute the test compound (e.g., compound 34) in DMSO and dispense into a 384-well low-volume black plate.
-
Enzyme-Substrate Incubation: Add the LSD1/CoREST enzyme and the biotinylated H3K4me2 peptide substrate to the wells. Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for the enzymatic reaction.
-
Detection: Add the detection reagents (terbium-labeled antibody and streptavidin-d2) and incubate for 60 minutes at room temperature to allow for antibody-peptide binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm/620 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular Target Engagement Assay
This assay measures the ability of an inhibitor to engage with LSD1 within a cellular context.
Principle: This assay often utilizes a cellular thermal shift assay (CETSA) or a competitive binding assay with a fluorescent probe to quantify the extent of target engagement.
Protocol (Hypothetical, based on common methodologies):
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., Kasumi-1) and treat with varying concentrations of the inhibitor for a specified duration.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heat Challenge (for CETSA): Aliquot the cell lysates and heat them to a range of temperatures. The binding of the inhibitor stabilizes the target protein (LSD1), leading to less denaturation at higher temperatures.
-
Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation. Quantify the amount of soluble LSD1 in each sample using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble LSD1 as a function of temperature for each inhibitor concentration. The shift in the melting curve indicates target engagement.
Kasumi-1 Cell Growth Inhibition Assay
This assay assesses the effect of the LSD1 inhibitor on the proliferation of a cancer cell line known to be sensitive to LSD1 inhibition.
Protocol:
-
Cell Seeding: Seed Kasumi-1 cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor.
-
Incubation: Incubate the cells for an extended period (e.g., 12 days) to allow for multiple cell divisions.[1]
-
Viability Assessment: Measure cell viability using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the viability data to vehicle-treated control cells and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Covalent inhibition of LSD1 by a styrenylcyclopropylamine inhibitor.
Caption: Workflow for the LSD1 TR-FRET biochemical assay.
Caption: Impact of LSD1 inhibition on histone methylation and cellular processes.
References
Lsd1-IN-32: A Technical Guide to a Potent and Selective Chemical Probe for Lysine-Specific Demethylase 1 (LSD1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that plays a critical role in epigenetic regulation.[1][2][3] It functions primarily by demethylating mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription, thereby leading to transcriptional repression.[3][4] Conversely, in complex with the androgen receptor, LSD1 can demethylate H3K9me1/2, a repressive mark, resulting in gene activation.[4][5][6] LSD1 is a key component of several multiprotein complexes, including the CoREST and NuRD complexes, which are essential for its scaffolding and enzymatic functions.[2][7]
Due to its fundamental role in regulating gene expression, LSD1 is implicated in a wide array of cellular processes such as cell proliferation, differentiation, and stemness.[8][9] Its overexpression has been linked to the progression and poor prognosis of various cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), prostate cancer, and breast cancer, making it a compelling therapeutic target in oncology.[8][9] The development of potent and selective chemical probes is crucial for dissecting the complex biology of LSD1 and for validating its therapeutic potential. This guide provides a comprehensive overview of Lsd1-IN-32, a representative chemical probe for studying LSD1 function.
Mechanism of Action
This compound functions as an irreversible inhibitor of LSD1. The catalytic process of LSD1 involves the FAD-dependent oxidative demethylation of its lysine substrate, producing formaldehyde (B43269) and hydrogen peroxide.[10] this compound, belonging to the tranylcypromine (B92988) (TCP) class of inhibitors, leverages this mechanism.[11] It acts as a mechanism-based inactivator by forming a covalent adduct with the FAD cofactor in the enzyme's active site.[3][12] This irreversible binding permanently inactivates the enzyme, preventing it from carrying out its demethylase activity.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of representative LSD1 inhibitors, which serve as a reference for the expected performance of a high-quality chemical probe like this compound.
Table 1: Biochemical Potency of LSD1 Inhibitors
| Compound | LSD1 IC50 (nM) | Assay Type | Reference |
| Iadademstat (ORY-1001) | < 1 | HTRF | [2] |
| GSK-LSD1 (OG-668) | 16 (Ki,app) | Kinetic Assay | [13] |
| INCB059872 | 19 | Biochemical Assay | [9] |
| Seclidemstat (SP-2577) | 94 | Biochemical Assay | [2] |
Table 2: Selectivity Profile of Representative LSD1 Inhibitors
| Compound | LSD2 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity over LSD1 | Reference |
| GSK-LSD1 | >100,000 | >100,000 | >100,000 | >1000-fold | [13] |
| Iadademstat | 1,700 | 170 | 1,200 | High | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound or similar probes.
LSD1 Biochemical Inhibition Assay (HTRF)
This assay quantitatively measures the inhibition of LSD1 enzymatic activity.
-
Reagents and Materials:
-
Recombinant human LSD1/CoREST complex.
-
Biotinylated H3K4me2 peptide substrate.
-
S-adenosyl-L-methionine (SAM) as a co-substrate is not required for demethylation.
-
Anti-H3K4me1 antibody conjugated to a fluorescent donor (e.g., Eu3+ cryptate).
-
Streptavidin-conjugated fluorescent acceptor (e.g., XL665).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.01% Tween-20, 0.01% BSA).
-
This compound or test compound.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the LSD1/CoREST enzyme complex.
-
Add the diluted this compound and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.
-
Incubate for the desired reaction time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the detection reagents (anti-H3K4me1 antibody and streptavidin-XL665).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value by fitting the data to a four-parameter logistic equation.[2]
-
Cellular Target Engagement Assay
This assay confirms that the probe interacts with LSD1 within a cellular context.
-
Reagents and Materials:
-
AML cell line (e.g., MOLM-16).
-
This compound.
-
Antibodies for LSD1 target engagement markers (e.g., anti-H3K4me2).
-
Western blot or flow cytometry reagents.
-
-
Procedure:
-
Culture MOLM-16 cells to the desired density.
-
Treat cells with increasing concentrations of this compound for a specified time (e.g., 24-72 hours).
-
Harvest the cells and prepare either whole-cell lysates for Western blotting or fix and permeabilize for flow cytometry.
-
For Western blotting, probe the membrane with an anti-H3K4me2 antibody to detect changes in global methylation levels. A successful probe will cause an increase in H3K4me2.
-
For flow cytometry, stain the cells with the fluorescently labeled anti-H3K4me2 antibody and analyze the shift in fluorescence intensity.
-
In Vivo Xenograft Model Study
This protocol evaluates the anti-tumor efficacy of the probe in a living organism.
-
Reagents and Materials:
-
Immunocompromised mice (e.g., NOD/SCID).
-
Human cancer cell line (e.g., MOLM-16 for AML, HCT116 for colon cancer).[14]
-
This compound formulated for in vivo administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject the cancer cells into the flanks of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target engagement markers, immunohistochemistry).[14]
-
Visualizations: Pathways and Workflows
Caption: LSD1 signaling and mechanism of inhibition.
References
- 1. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. news-medical.net [news-medical.net]
- 9. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Probe GSK-LSD1 | Chemical Probes Portal [chemicalprobes.org]
- 14. Loss of LSD1 (lysine-specific demethylase 1) suppresses growth and alters gene expression of human colon cancer cells in a p53- and DNMT1(DNA methyltransferase 1)-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Lsd1-IN-32: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine (B10760008) residues on histone and non-histone proteins. Its dysregulation has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive overview of the preliminary studies on Lsd1-IN-32, a potent and reversible inhibitor of LSD1. We will delve into its biochemical and cellular activity, the methodologies used for its characterization, and the signaling pathways it perturbs.
This compound, with the chemical name 4-[[2-(2,7-Diazaspiro[3.5]nonan-7-yl)-2-oxo-ethyl]-[(3-fluorophenyl)methyl]amino]-N-hydroxy-butanamide and CAS number 2137044-49-4, has been identified as a promising lead compound in the quest for novel cancer therapeutics. This whitepaper aims to consolidate the currently available preclinical data to serve as a valuable resource for researchers in the field of oncology and drug discovery.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound and its structurally related analog, GSK-690, which was developed and characterized in the same primary study. This allows for a comparative assessment of their potency and cellular efficacy.
| Compound | Parameter | Value | Cell Line/System | Reference |
| This compound | Biochemical IC50 | 83 nM | Recombinant LSD1 | [1] |
| Binding Affinity (Kd) | 32 nM | Recombinant LSD1 | [1] | |
| Cellular EC50 | 0.67 µM | - | [1] | |
| GSK-690 | Biochemical IC50 | 37 nM | Recombinant LSD1 | [2] |
| Binding Affinity (Kd) | 9 nM | Recombinant LSD1 | [2] | |
| Clonogenic Activity Inhibition | ~70% at 10 µM | THP-1 (AML) | [3] | |
| Clonogenic Activity Inhibition | ~80% at 10 µM | MV4-11 (AML) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the key experimental protocols employed in the preliminary studies of this compound and related compounds.
LSD1 Inhibition Assay (Biochemical)
The biochemical potency of this compound and its analogs was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Enzyme and Substrate: Recombinant human LSD1 and a biotinylated histone H3 peptide (H3K4me1) were used.
-
Assay Principle: The assay measures the demethylation of the H3K4me1 peptide by LSD1. The product, unmethylated H3K4, is detected by a specific antibody conjugated to a fluorescent donor, while the biotinylated peptide is captured by streptavidin conjugated to a fluorescent acceptor. Inhibition of LSD1 results in a decrease in the FRET signal.
-
Procedure:
-
The test compound (e.g., this compound) was serially diluted and incubated with recombinant LSD1 enzyme.
-
The demethylation reaction was initiated by the addition of the biotinylated H3K4me1 peptide substrate and S-adenosyl-L-methionine (SAM) as a cofactor.
-
After a defined incubation period, the detection reagents (Europium-labeled anti-H3K4me0 antibody and streptavidin-APC) were added.
-
The TR-FRET signal was read on a plate reader, and IC50 values were calculated from the dose-response curves.
-
Cellular Assays
Clonogenic (Colony Formation) Assay
This assay assesses the ability of a single cancer cell to undergo unlimited division and form a colony. It is a measure of the anti-proliferative and cytotoxic effects of a compound.
-
Cell Lines: Human acute myeloid leukemia (AML) cell lines such as THP-1 and MV4-11 were used.[3]
-
Procedure:
-
Cells were seeded at a low density in a semi-solid medium (e.g., methylcellulose) in the presence of various concentrations of the test compound.
-
Plates were incubated for a period of 7-14 days to allow for colony formation.
-
Colonies were stained (e.g., with crystal violet) and counted.
-
The percentage of colony formation inhibition was calculated relative to a vehicle-treated control.
-
Flow Cytometry for Cell Surface Marker Expression
Flow cytometry was used to assess the induction of cell differentiation markers, a hallmark of LSD1 inhibition in certain cancer types.
-
Cell Line: THP-1 (AML) cells.[3]
-
Marker: CD86, a myeloid differentiation marker.[3]
-
Procedure:
-
THP-1 cells were treated with the LSD1 inhibitor for a specified duration.
-
Cells were harvested and stained with a fluorescently labeled antibody specific for CD86.
-
The fluorescence intensity of individual cells was measured using a flow cytometer.
-
An increase in the percentage of CD86-positive cells or an increase in the mean fluorescence intensity indicates induction of differentiation.
-
Signaling Pathways and Mechanisms of Action
The inhibition of LSD1 by compounds like this compound is expected to have profound effects on gene expression and cellular signaling, primarily through the reactivation of silenced tumor suppressor genes and the induction of cellular differentiation programs.
Epigenetic Regulation and Gene Expression
The primary mechanism of action of LSD1 inhibitors is the prevention of the demethylation of H3K4me1/2. This leads to an accumulation of these activating histone marks at the promoter and enhancer regions of target genes, resulting in their transcriptional activation.
References
The Impact of LSD1 Inhibition on Non-Histone Substrates: A Technical Guide Featuring GSK2879552
Disclaimer: Information regarding the specific compound "Lsd1-IN-32" is not available in the public domain. This technical guide utilizes the well-characterized, potent, and selective LSD1 inhibitor GSK2879552 as a representative molecule to explore the effects of LSD1 inhibition on non-histone substrates.
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a critical role in epigenetic regulation by removing methyl groups from histone and non-histone proteins.[1][2] While its function in histone demethylation is well-established, emerging evidence highlights the significance of LSD1's activity on non-histone substrates in various cellular processes, including cell cycle control, DNA damage response, and protein stability.[3][4] Dysregulation of LSD1 activity has been implicated in numerous cancers, making it an attractive target for therapeutic intervention.[1][2]
This technical guide provides an in-depth overview of the effects of LSD1 inhibition, using GSK2879552 as a model inhibitor, on two key non-histone substrates: the tumor suppressor protein p53 and DNA methyltransferase 1 (DNMT1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting LSD1.
GSK2879552: A Potent and Selective LSD1 Inhibitor
GSK2879552 is an orally bioavailable, irreversible inhibitor of LSD1 that forms a covalent adduct with the FAD cofactor in the enzyme's active site.[5][6][7] This mechanism-based inactivation leads to potent and sustained inhibition of LSD1's demethylase activity.
Quantitative Data on GSK2879552 Activity
The following table summarizes the key in vitro activity data for GSK2879552.
| Parameter | Value | Substrate/Cell Line | Reference |
| Biochemical IC50 | 24 nM | LSD1 enzymatic activity (histone peptide substrate) | [1] |
| Cellular IC50 (MV4-11 AML) | 0.16 µM (as LTM-1, a potent analog) | Cell Proliferation | [6] |
| Cellular IC50 (SCLC cell lines) | Not specified | Cell Proliferation | [2] |
Effect of LSD1 Inhibition on Non-Histone Substrates
p53: Stabilization and Reactivation
The tumor suppressor p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. LSD1 can demethylate p53 at lysine (B10760008) 370 (K370), leading to its destabilization and reduced transcriptional activity.[4] Inhibition of LSD1 by compounds like GSK2879552 is expected to prevent p53 demethylation, resulting in its accumulation and enhanced tumor-suppressive function.[8]
Caption: LSD1-mediated demethylation of p53 and its inhibition by GSK2879552.
DNMT1: Destabilization and Reduced DNA Methylation
DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division. LSD1-mediated demethylation stabilizes DNMT1.[4] Consequently, inhibition of LSD1 leads to the degradation of DNMT1, which can result in global DNA hypomethylation and the re-expression of silenced tumor suppressor genes.
Caption: LSD1-mediated stabilization of DNMT1 and its disruption by GSK2879552.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of LSD1 inhibitors on p53 and DNMT1.
Western Blot Analysis of p53 and DNMT1 Protein Levels
This protocol is designed to detect changes in the total protein levels of p53 and DNMT1 in cells treated with an LSD1 inhibitor.
Caption: A typical workflow for Western blot analysis.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7 for p53, HCT116 for DNMT1) at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of GSK2879552 (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48, 72 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53 (e.g., 1:1000 dilution), DNMT1 (e.g., 1:1000 dilution), and a loading control (e.g., β-actin or GAPDH, 1:5000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Co-immunoprecipitation (Co-IP) of LSD1 and DNMT1
This protocol is used to investigate the interaction between LSD1 and DNMT1 and how it is affected by an LSD1 inhibitor.
Caption: A standard workflow for co-immunoprecipitation.
-
Cell Lysis:
-
Lyse cells treated with GSK2879552 or vehicle in a non-denaturing IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.
-
-
Pre-clearing:
-
Incubate the cell lysate with protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-LSD1 antibody or an isotype control IgG overnight at 4°C.
-
-
Immune Complex Capture:
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and wash them three to five times with IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against DNMT1 and LSD1.
-
Conclusion
The inhibition of LSD1 by small molecules like GSK2879552 presents a promising therapeutic strategy by targeting not only histone modifications but also the activity and stability of key non-histone proteins. The reactivation of the p53 tumor suppressor pathway and the degradation of DNMT1 leading to DNA hypomethylation are two critical mechanisms through which LSD1 inhibitors can exert their anti-cancer effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to investigate the multifaceted roles of LSD1 and the therapeutic potential of its inhibitors. Further research into the broader landscape of LSD1's non-histone substrates will undoubtedly uncover new avenues for cancer therapy.
References
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation [frontiersin.org]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Lsd1-IN-32 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro characterization of Lsd1-IN-32, a putative inhibitor of Lysine-Specific Demethylase 1 (LSD1). The following protocols and data presentation formats are designed to assist in the systematic evaluation of the compound's potency, selectivity, and cellular effects.
Introduction to LSD1
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent amine oxidase that plays a critical role in epigenetic regulation.[1] It primarily removes methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), leading to transcriptional repression.[2][3] LSD1 can also act as a transcriptional co-activator by demethylating H3K9me1/2 in association with the androgen receptor.[2] LSD1 is involved in numerous cellular processes, including cell proliferation, differentiation, and stemness.[4] Its aberrant expression is implicated in various cancers, making it a promising therapeutic target.[5] LSD1 can also demethylate non-histone proteins such as p53, DNMT1, and STAT3, expanding its regulatory functions.[6]
This compound: A Potential LSD1 Inhibitor
This compound is a small molecule inhibitor designed to target the catalytic activity of LSD1. Understanding its in vitro profile is essential for its development as a potential therapeutic agent. The following protocols outline key assays to determine its inhibitory activity, selectivity against related enzymes, and its effects in a cellular context.
Data Presentation
Quantitative data from the following assays should be summarized for clear comparison.
Table 1: Biochemical Potency of this compound
| Assay Type | Parameter | This compound Value (nM) | Control Compound (nM) |
| LSD1 HRP-Coupled Assay | IC50 | Tranylcypromine | |
| LSD1 HTRF Assay | IC50 | Tranylcypromine | |
| LSD1 Direct Mass Spec | Ki | Tranylcypromine |
Table 2: Selectivity Profile of this compound
| Enzyme | Assay Type | This compound IC50 (nM) | Fold Selectivity (vs. LSD1) |
| LSD2 | HRP-Coupled Assay | ||
| MAO-A | Kynuramine (B1673886) Assay | ||
| MAO-B | Kynuramine Assay |
Table 3: Cellular Activity of this compound in AML Cell Line (e.g., MV4-11)
| Assay Type | Parameter | This compound Value (nM) |
| Cell Viability | EC50 | |
| H3K4me2 Levels (Western Blot) | IC50 | |
| CD11b Expression (FACS) | EC50 (Induction) |
Signaling Pathway and Experimental Workflow
Experimental Protocols
LSD1 Biochemical Inhibition Assay (HRP-Coupled)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.[1][7] The H₂O₂ is detected via a horseradish peroxidase (HRP)-coupled reaction.
Materials:
-
Recombinant human LSD1/CoREST complex
-
H3K4me2 peptide substrate (e.g., corresponding to amino acids 1-21 of histone H3)
-
This compound and control inhibitor (e.g., Tranylcypromine)
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT
-
384-well black plates
Procedure:
-
Prepare serial dilutions of this compound and the control inhibitor in assay buffer.
-
Add 5 µL of the inhibitor dilutions to the wells of a 384-well plate.
-
Add 5 µL of LSD1/CoREST enzyme solution (final concentration ~20 nM) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of a substrate mix containing H3K4me2 peptide (final concentration ~2 µM), HRP (final concentration ~1 U/mL), and Amplex Red (final concentration ~50 µM).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.
LSD1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is a robust, high-throughput method to measure LSD1 activity.[7]
Materials:
-
Recombinant human LSD1/CoREST complex
-
Biotinylated H3K4me2 peptide substrate
-
Anti-H3K4me1 antibody conjugated to a Europium cryptate (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay Buffer: 50 mM HEPES pH 7.0, 100 mM NaCl, 0.1% BSA, 1 mM DTT
-
384-well low-volume white plates
Procedure:
-
Add 2 µL of serially diluted this compound to the wells.
-
Add 2 µL of LSD1/CoREST enzyme solution (final concentration ~1 nM) and incubate for 15 minutes at room temperature.
-
Start the enzymatic reaction by adding 2 µL of biotinylated H3K4me2 peptide (final concentration ~50 nM).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the product by adding 4 µL of a detection mixture containing anti-H3K4me1-Europium and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature.
-
Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value.
MAO-A and MAO-B Selectivity Assays (Kynuramine Assay)
This assay determines the selectivity of this compound against the related flavin-dependent amine oxidases, MAO-A and MAO-B.[7]
Materials:
-
Recombinant human MAO-A and MAO-B
-
Kynuramine
-
This compound
-
Assay Buffer: 100 mM potassium phosphate (B84403) pH 7.4
-
96-well black plates
Procedure:
-
Add inhibitor dilutions to the wells.
-
Add MAO-A or MAO-B enzyme (final concentration ~5-10 µg/mL).
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding kynuramine (final concentration ~30-50 µM).
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 2 N NaOH.
-
Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation of ~310 nm and emission of ~400 nm.
-
Calculate IC50 values to determine selectivity.
Cellular Assay for H3K4me2 Levels (Western Blot)
This assay confirms the on-target activity of this compound in a cellular context by measuring the levels of its substrate, H3K4me2.
Materials:
-
AML cell line (e.g., MV4-11)
-
This compound
-
Cell lysis buffer
-
Primary antibodies: anti-H3K4me2, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed AML cells in 6-well plates and allow them to adhere or stabilize.
-
Treat cells with increasing concentrations of this compound for 48-72 hours.
-
Harvest cells and perform histone extraction or whole-cell lysis.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against H3K4me2 and total H3 (as a loading control).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the concentration-dependent reduction in H3K4me2 levels.
Cell Proliferation and Differentiation Assay in AML Cells
LSD1 inhibition is known to induce differentiation and inhibit the proliferation of acute myeloid leukemia (AML) cells.[4][8]
Materials:
-
AML cell line (e.g., MV4-11)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
FITC-conjugated anti-CD11b antibody
-
Flow cytometer
Procedure: Cell Proliferation:
-
Seed AML cells in 96-well white plates.
-
Treat with a serial dilution of this compound for 5-7 days.
-
Add CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Measure luminescence to determine cell viability.
-
Calculate the EC50 for the anti-proliferative effect.
Cell Differentiation:
-
Treat AML cells with this compound as in the proliferation assay.
-
Harvest cells and wash with PBS.
-
Stain with a FITC-conjugated anti-CD11b antibody for 30 minutes on ice.
-
Analyze the cells by flow cytometry to quantify the percentage of CD11b-positive cells, a marker of myeloid differentiation.
-
Determine the EC50 for the induction of CD11b expression.
References
- 1. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lsd1-IN-32 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
These application notes and protocols have been compiled based on existing literature for various Lysine-Specific Demethylase 1 (LSD1) inhibitors. As of the time of writing, specific experimental data and optimized protocols for a compound designated "Lsd1-IN-32" are not widely available in the public domain. Therefore, the following information should be considered a general guide. Researchers must optimize these protocols for their specific experimental setup, cell lines, and the particular characteristics of this compound.
Introduction to LSD1 and its Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation. It primarily removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2), a mark associated with active transcription, leading to gene repression.[1][2] In complex with other proteins, such as the androgen receptor, LSD1 can also demethylate H3K9me1/2, a repressive mark, resulting in transcriptional activation.[3][4] LSD1 is overexpressed in various cancers, making it an attractive therapeutic target.[5][6]
This compound is presumed to be a small molecule inhibitor of LSD1. By inhibiting LSD1's demethylase activity, this compound is expected to increase global levels of H3K4me1/2 and H3K9me1/2, leading to changes in gene expression that can affect cell proliferation, differentiation, and survival.
Mechanism of Action of LSD1 Inhibitors
LSD1 inhibitors function by binding to the active site of the enzyme, thereby preventing the demethylation of its histone and non-histone substrates. This leads to an accumulation of methylated histones, particularly H3K4me2 and H3K9me2, altering the epigenetic landscape and consequently gene expression.
References
- 1. Integrative analysis reveals histone demethylase LSD1 promotes RNA polymerase II pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1: Expanding Functions in Stem Cells and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of LSD1 (lysine-specific demethylase 1) suppresses growth and alters gene expression of human colon cancer cells in a p53- and DNMT1(DNA methyltransferase 1)-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-32 for Chromatin Immunoprecipitation (ChIP): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] Its involvement in various cellular processes, including cell proliferation, differentiation, and carcinogenesis, has made it a significant target in oncology and other diseases.[3][4] LSD1 can act as both a transcriptional repressor, by removing activating H3K4 marks, and a co-activator, by removing repressive H3K9 marks, depending on its interacting protein partners and cellular context.[1][5] Lsd1-IN-32 is a potent and specific inhibitor of LSD1, enabling researchers to probe the functional role of LSD1 in chromatin dynamics and gene regulation. This document provides detailed application notes and protocols for the use of this compound in chromatin immunoprecipitation (ChIP) assays.
Application Notes
This compound can be utilized in ChIP and ChIP-sequencing (ChIP-seq) experiments to investigate the genome-wide consequences of LSD1 inhibition. By treating cells with this compound prior to ChIP, researchers can assess changes in:
-
Histone Methylation: Directly measure the genome-wide or locus-specific accumulation of H3K4me1/2 and H3K9me1/2, the primary substrates of LSD1.
-
Other Histone Marks: Investigate downstream effects on other histone modifications, such as H3K27 acetylation (H3K27ac), which is often inversely correlated with LSD1 activity at enhancers.
-
Transcription Factor Occupancy: Determine how LSD1 inhibition affects the binding of transcription factors to their target sites. For instance, LSD1 is known to interact with factors like PU.1 and C/EBPα in acute myeloid leukemia (AML).[6]
-
Gene Expression: Correlate changes in histone marks and transcription factor binding with alterations in gene expression as measured by techniques like RNA-sequencing.
The inhibition of LSD1 is expected to lead to an increase in H3K4me1/2 levels at repressed target genes and enhancers, and potentially an increase in H3K9me1/2 at activated target genes. These changes in the chromatin landscape can lead to the reactivation of tumor suppressor genes or the modulation of oncogenic pathways.
Quantitative Data Summary
The following tables summarize quantitative data from studies using various LSD1 inhibitors in ChIP-seq and related assays. This data provides an expected range of effects that could be observed when using this compound.
Table 1: Effects of LSD1 Inhibition on Histone Marks and Chromatin Accessibility
| Cell Line | LSD1 Inhibitor | Concentration & Time | Assay | Key Findings | Reference |
| LNCaP (Prostate Cancer) | GSK2879552 | 50 µM, 4h & 48h | ChIP-seq (H3K4me2) | Significant increase in H3K4me2 signal at LSD1/FOXA1 overlapping sites at 4h and 48h. | [7] |
| MLL-AF9 AML cells | GSK-LSD1 | Not specified | ATAC-seq | Global gains in chromatin accessibility. | [6] |
| Esophageal Squamous Carcinoma Cells | NCL1 | IC80, 24h | ChIP-seq (H3K4me2) | Identification of 17 upregulated and 16 downregulated genes in both cell lines tested, associated with changes in H3K4me2. | [8] |
| Mouse Embryonic Stem Cells | Lsd1 Knockout | - | ChIP-seq (H3K4me1) | Increase in the number of genes marked with H3K4me1 from 4,262 in wild-type to 9,965 in Lsd1 KO cells. | [9] |
Table 2: Impact of LSD1 Inhibition on Transcription Factor Binding
| Cell Line | LSD1 Inhibitor | Concentration & Time | Assay | Key Findings | Reference |
| MLL-AF9 AML cells | GSK-LSD1 | Not specified | ChIP-seq (PU.1, C/EBPα) | Global gain in PU.1 occupancy and a loss of C/EBPα signal. | [6] |
| Ewing Sarcoma (A673) | EWS/FLI Knockdown | - | ChIP-seq (LSD1) | 16,698 LSD1 peaks present in A673 cells collapse upon EWS/FLI knockdown. | [10] |
Signaling Pathways and Experimental Workflows
LSD1 Signaling Pathways
LSD1 is implicated in several key signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for interpreting the effects of this compound.
Figure 1. Key signaling pathways modulated by LSD1.
LSD1 has been shown to activate the PI3K/AKT signaling pathway in prostate cancer.[11] In ovarian cancer, LSD1 negatively regulates autophagy through the mTOR signaling pathway.[12] Furthermore, LSD1 can suppress p21 signaling, a critical cell cycle checkpoint, in clear cell renal cell carcinoma.[4] LSD1 also functions as a coactivator for the androgen receptor and is a direct target gene of the oncoprotein c-Myc, forming a positive feedback loop.[1][13]
Chromatin Immunoprecipitation (ChIP) Workflow
The following diagram outlines the major steps in a ChIP experiment designed to assess the impact of this compound treatment.
Figure 2. General workflow for a ChIP experiment using this compound.
Experimental Protocols
This section provides a generalized protocol for a ChIP experiment using this compound. It is crucial to optimize conditions such as cell number, antibody concentration, and sonication settings for your specific cell type and experimental setup.
Protocol: Chromatin Immunoprecipitation using this compound
Materials:
-
Cells of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and plates
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (1.25 M)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, protease inhibitors)
-
Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
NaCl (5 M)
-
RNase A
-
Proteinase K
-
ChIP-grade antibody of interest (e.g., anti-H3K4me2, anti-H3K9me2, anti-LSD1)
-
Protein A/G magnetic beads
-
DNA purification kit
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Treat cells with the desired concentration of this compound and a vehicle control for the appropriate duration. This should be optimized based on the cell type and the desired outcome.
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in PBS and pellet by centrifugation.
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice for 10 minutes.
-
-
Chromatin Shearing:
-
Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp. Optimization is critical here; test different sonication settings (power, duration, number of cycles).
-
After sonication, centrifuge to pellet cell debris. The supernatant contains the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin with Dilution Buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.
-
Add the ChIP-grade antibody to the remaining chromatin and incubate overnight at 4°C with rotation.
-
Add pre-blocked Protein A/G magnetic beads and incubate for 1-2 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Perform a series of washes to remove non-specifically bound proteins and DNA. This typically includes washes with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and finally TE Buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the protein-DNA complexes from the beads by adding Elution Buffer and incubating at 65°C.
-
Reverse the cross-links by adding NaCl to the eluates and the input sample and incubating at 65°C for several hours or overnight.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
-
Downstream Analysis:
-
The purified DNA can be analyzed by qPCR to quantify enrichment at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
-
Conclusion
This compound is a valuable tool for dissecting the role of LSD1 in chromatin biology and gene regulation. The provided application notes, data summaries, and protocols offer a comprehensive guide for researchers to effectively utilize this inhibitor in ChIP experiments. Successful application of these methods will contribute to a deeper understanding of the epigenetic mechanisms governed by LSD1 and may aid in the development of novel therapeutic strategies.
References
- 1. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. news-medical.net [news-medical.net]
- 4. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The scaffolding function of LSD1 controls DNA methylation in mouse ESCs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Is a Novel Target Gene of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of LSD1 Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] Its activity is context-dependent, acting as a transcriptional co-repressor when demethylating H3K4 and a co-activator when demethylating H3K9.[1][3][4] LSD1 is frequently overexpressed in a variety of cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), prostate cancer, and breast cancer, where it is associated with poor prognosis, tumor progression, and resistance to therapy.[2][3] Consequently, LSD1 has emerged as a promising therapeutic target in oncology, with numerous small molecule inhibitors currently under preclinical and clinical investigation.[5][6][7]
These application notes provide a comprehensive overview of the in vivo application of LSD1 inhibitors in mouse models of cancer, summarizing key quantitative data and detailing experimental protocols for efficacy and pharmacodynamic studies.
Quantitative Data Summary
The following tables summarize the in vivo efficacy and pharmacodynamic data for several representative LSD1 inhibitors in various mouse models.
Table 1: In Vivo Efficacy of LSD1 Inhibitors in Mouse Models of Cancer
| Inhibitor | Cancer Model | Mouse Strain | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| Unnamed Compound 21 | MGC-803 Gastric Cancer Xenograft | Nude mice | 20 mg/kg | 68.5% reduction in tumor weight | Not Reported | [1] |
| MC3340 (enantiomer 7) | APL (Acute Promyelocytic Leukemia) Model | Not Specified | 11.25 mg/kg (oral) | Not Reported | 35% increase | [3] |
| MC3340 (enantiomer 7) | APL (Acute Promyelocytic Leukemia) Model | Not Specified | 22.50 mg/kg (oral) | Not Reported | 62% increase | [3] |
| Corin | SK-MEL-5 Melanoma Xenograft | BALB/c mice | Not Specified (28 days) | 61% reduction in tumor growth | Not Reported | [3] |
| ORY-1001 (in combination with anti-PD1) | Melanoma Model | Not Specified | Not Specified (22 days) | 54% higher than anti-PD1 alone | Not Reported | [7][8] |
| SP-2509 | Ewing Sarcoma Model | Not Specified | Not Specified | 80% reduction in tumor morphology | Not Reported | [9] |
Table 2: Pharmacodynamic Biomarker Modulation by LSD1 Inhibitors In Vivo
| Inhibitor | Cancer Model | Biomarker | Change in Biomarker | Reference |
| GSK-LSD1 | Oral Squamous Cell Carcinoma (OSCC) PDX | H3K4me2 | Increased levels | [10] |
| Corin | SK-MEL-5 Melanoma Xenograft | H3K9ac, H3K4me2 | Increased levels | [3] |
| Corin | SK-MEL-5 Melanoma Xenograft | Ki67 | Reduced level | [3] |
| TCP and ATRA | Human AML in NOD-SCID mice | H3K4me2 | Increased levels | [8] |
| TCP and ATRA | Human AML in NOD-SCID mice | Myeloid differentiation-associated genes | Upregulation | [8] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of LSD1 inhibitors and a typical experimental workflow for in vivo studies.
Caption: LSD1 Signaling Pathway and Inhibition.
Caption: In Vivo Efficacy Study Workflow.
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of an LSD1 inhibitor in a subcutaneous cancer xenograft model.
Materials:
-
Cancer cell line (e.g., MGC-803 for gastric cancer, SK-MEL-5 for melanoma)
-
Immunocompromised mice (e.g., BALB/c nude, NOD-SCID)
-
LSD1 inhibitor
-
Vehicle control (e.g., DMSO, saline, or as specified for the compound)
-
Matrigel (optional, for some cell lines)
-
Calipers for tumor measurement
-
Standard animal housing and husbandry equipment
Procedure:
-
Cell Culture and Preparation: Culture cancer cells under standard conditions. On the day of implantation, harvest cells and resuspend in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Drug Administration: Administer the LSD1 inhibitor and vehicle control according to the planned dosing regimen (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection). Monitor the body weight and general health of the mice throughout the study.
-
Efficacy Assessment: Continue to measure tumor volume at regular intervals until the study endpoint.
-
Endpoint and Tissue Collection: The study endpoint is typically reached when tumors in the control group reach a predetermined size or after a fixed duration of treatment. Euthanize mice and collect tumors, blood, and other relevant tissues for pharmacodynamic and pharmacokinetic analyses.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze survival data if applicable.
Protocol 2: Orthotopic Oral Cancer Mouse Model
Objective: To assess the effect of an LSD1 inhibitor on primary tumor growth and metastasis in an orthotopic oral cancer model.[10]
Materials:
-
Oral squamous cell carcinoma (OSCC) cell line (e.g., HSC-3)
-
Nude mice
-
LSD1 inhibitor (e.g., GSK-LSD1)
-
In vivo imaging system (IVIS) if using fluorescently labeled cells
-
Surgical tools for orthotopic injection
Procedure:
-
Cell Implantation: Anesthetize the mice and carefully inject OSCC cells into the tongue.
-
Treatment: Begin treatment with the LSD1 inhibitor or vehicle at a specified time point post-implantation.
-
Tumor Growth and Metastasis Monitoring:
-
Endpoint and Analysis: At the end of the study, sacrifice the mice and collect the tongues and other organs (e.g., lymph nodes, lungs) to assess primary tumor size and metastatic lesions through histopathology.
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
Objective: To measure the in vivo target engagement of an LSD1 inhibitor by assessing changes in histone methylation.
Materials:
-
Tumor tissue collected from the in vivo efficacy study
-
Antibodies for LSD1, H3K4me2, and a loading control (e.g., Total Histone H3)
-
Western blotting or immunohistochemistry (IHC) reagents and equipment
Procedure (Western Blotting):
-
Protein Extraction: Homogenize tumor tissue and extract total protein or nuclear extracts.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against H3K4me2 and Total Histone H3.
-
Incubate with the appropriate secondary antibodies.
-
-
Detection and Analysis: Visualize the protein bands and quantify the band intensities. Normalize the H3K4me2 signal to the Total Histone H3 signal to determine the relative change in histone methylation upon treatment.
Procedure (Immunohistochemistry):
-
Tissue Processing: Fix tumor tissues in formalin and embed in paraffin.
-
Sectioning and Staining: Cut tissue sections and perform IHC staining using an antibody against H3K4me2.
-
Imaging and Analysis: Image the stained slides and quantify the intensity and distribution of the H3K4me2 signal within the tumor tissue.
Logical Relationships in LSD1 Inhibition
The inhibition of LSD1 sets off a cascade of events leading to anti-tumor effects. This can be visualized as a logical flow.
Caption: Logical Flow of LSD1 Inhibition.
Disclaimer: These protocols are intended as a general guide. Specific experimental details, such as cell numbers, drug dosages, and treatment schedules, should be optimized based on the specific LSD1 inhibitor, cancer model, and research objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 2. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Hypomorphic Lsd1 Allele Results in Heart Development Defects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LSD1 Inhibitor Animal Studies
Disclaimer: The following application notes and protocols are generalized for Lysine-Specific Demethylase 1 (LSD1) inhibitors in animal studies. The compound "Lsd1-IN-32" is not referenced in the currently available scientific literature. Therefore, the information provided is based on data from other known LSD1 inhibitors and should be adapted with caution. Researchers must conduct dose-finding and toxicology studies for any new or uncharacterized compound before proceeding with efficacy studies.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent amine oxidase that plays a crucial role in transcriptional regulation by demethylating histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] Its overexpression is associated with various cancers, making it an attractive target for therapeutic intervention. This document provides a summary of dosages for several LSD1 inhibitors used in animal studies and a general protocol for conducting such research.
Signaling Pathway of LSD1
LSD1 is a key component of several protein complexes, including the CoREST complex, which is involved in gene repression. By removing methyl groups from H3K4me1/2, LSD1 facilitates transcriptional repression. Conversely, in the context of the androgen receptor, it can demethylate H3K9me1/2 to activate gene expression. Inhibition of LSD1 leads to an increase in H3K4 and H3K9 methylation, altering gene expression and inducing cellular differentiation or apoptosis in cancer cells.
Caption: Simplified signaling pathway of LSD1-mediated gene regulation and its inhibition.
Dosage and Administration of LSD1 Inhibitors in Animal Studies
The dosage and administration route for LSD1 inhibitors can vary significantly depending on the specific compound, the animal model, and the disease being studied. The following table summarizes dosages for several published LSD1 inhibitors.
| Inhibitor Name | Animal Model | Cancer Type/Disease | Dosage | Administration Route | Reference |
| HCI-2509 | Transgenic Mouse | Lung Adenocarcinoma | Not specified in abstract | Not specified in abstract | [2] |
| Compound 21 | Xenograft Mouse | Gastric Cancer | 20 mg/kg | Not specified in abstract | [3] |
| MC3288/MC3382 | Mouse APL model | Acute Promyelocytic Leukemia | 11.25 and 22.50 mg/kg | Oral | [3] |
| LTM-1 | Xenografted Mice | Acute Myeloid Leukemia | Not specified in abstract | Not specified in abstract | [4][5] |
| Compound 14 | In vivo model | Liver Cancer | Not specified in abstract | Not specified in abstract | [6][7] |
Note: This table is not exhaustive and serves as a guideline. It is critical to perform pharmacokinetic and pharmacodynamic studies to determine the optimal dosing for any new LSD1 inhibitor.
General Protocol for In Vivo Efficacy Studies
This protocol outlines a general workflow for evaluating the efficacy of an LSD1 inhibitor in a tumor xenograft model.
Animal Model and Cell Line
-
Animal: Immunocompromised mice (e.g., NOD/SCID or NSG) are commonly used for xenograft studies.
-
Cell Line: Select a cancer cell line with known LSD1 expression or dependency.
Experimental Workflow
Caption: A typical experimental workflow for an in vivo efficacy study of an LSD1 inhibitor.
Detailed Protocol
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomly assign mice to treatment and control groups.
-
-
Treatment Administration:
-
Prepare the LSD1 inhibitor formulation and the vehicle control. The formulation will depend on the inhibitor's solubility and the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the treatment according to the predetermined schedule (e.g., daily, twice weekly).
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Monitor the animals for any signs of toxicity.
-
The study endpoint may be reached when tumors in the control group reach a specific volume, or after a fixed duration of treatment.
-
-
Tissue Collection and Analysis:
-
At the endpoint, euthanize the animals and collect tumors, blood, and other relevant organs.
-
Tumor tissue can be used for pharmacodynamic analysis (e.g., Western blot for H3K4me2 levels), histological analysis, and gene expression studies.
-
Blood samples can be used for pharmacokinetic analysis.
-
Conclusion
The development of LSD1 inhibitors represents a promising therapeutic strategy for various cancers. The information provided here offers a general framework for researchers planning to conduct animal studies with these compounds. It is imperative to reiterate that for any novel inhibitor like "this compound," thorough preliminary studies are essential to establish a safe and effective dosing regimen before embarking on large-scale efficacy trials.
References
- 1. KDM1A - Wikipedia [en.wikipedia.org]
- 2. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation [frontiersin.org]
- 6. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Lsd1-IN-32 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lsd1-IN-32, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), in cancer cell line studies. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, making it a promising therapeutic target. This compound (also referred to as compound 11e) is a potent, reversible inhibitor of LSD1 with a reported biochemical IC50 of approximately 83 nM and a cellular EC50 of 0.67 µM. While its primary documented application is in osteoporosis research, its activity as an LSD1 inhibitor makes it a valuable tool for cancer research.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Representative Reversible LSD1 Inhibitors Against Various Cancer Cell Lines
The following table summarizes the anti-proliferative activity of this compound and other representative reversible LSD1 inhibitors. Data for this compound in a broad cancer cell line panel is currently limited; therefore, data from other well-characterized reversible LSD1 inhibitors are included for comparative purposes. This highlights the expected range of efficacy for this class of compounds.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation |
| This compound (Compound 11e) | Breast Cancer | MCF-7 | Potent Activity Reported | [1] |
| HCI-2509 | Neuroblastoma | NGP (MYCN amplified) | ~1.0 | [2] |
| HCI-2509 | Neuroblastoma | LAN5 (MYCN amplified) | ~1.0 | [2] |
| HCI-2509 | Neuroblastoma | SH-SY5Y (MYCN non-amplified) | >10 | [2] |
| HCI-2509 | Neuroblastoma | SK-N-SH (MYCN non-amplified) | >10 | [2] |
| Unnamed LSD1 Inhibitor | Neuroblastoma | SH-SY5Y | 0.195 - 1.52 | [3] |
| GSK-LSD1 | Merkel Cell Carcinoma | PeTa | Low nM range | [4] |
| GSK-LSD1 | Merkel Cell Carcinoma | MKL-1 | Low nM range | [4] |
| ORY-1001 | Merkel Cell Carcinoma | WaGa | Low nM range | [4] |
Note: The potent activity of "compound 11e" against MCF-7 cells is noted, though a specific IC50 value was not provided in the cited source. The data for other inhibitors are provided to illustrate the typical potency and cell-line-specific effects of reversible LSD1 inhibitors.
Signaling Pathways and Experimental Workflows
LSD1-Mediated Transcriptional Repression and its Inhibition
Caption: LSD1 in complex with CoREST demethylates H3K4me2, leading to gene repression. This compound inhibits this activity.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical workflow for evaluating the effects of this compound on cancer cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest concentration of this compound.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a non-linear regression analysis.
-
Western Blot for Histone Marks
This protocol is to assess the effect of this compound on the global levels of H3K4me2 and H3K9me2.
Materials:
-
Cancer cells treated with this compound (at a concentration around the IC50) and vehicle control.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
Nitrocellulose or PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-H3K4me2, anti-H3K9me2, anti-Total Histone H3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Treat cells with this compound for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the levels of H3K4me2 and H3K9me2 to the total Histone H3 levels.
-
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol is for determining the occupancy of LSD1 at specific gene promoters and the effect of this compound on H3K4me2 levels at these loci.
Materials:
-
Cancer cells treated with this compound and vehicle control.
-
Formaldehyde (B43269) (16% solution).
-
ChIP lysis buffer.
-
Sonicator.
-
ChIP dilution buffer.
-
Protein A/G magnetic beads.
-
Antibodies: anti-LSD1, anti-H3K4me2, and IgG control.
-
Wash buffers (low salt, high salt, LiCl).
-
Elution buffer.
-
Proteinase K.
-
Phenol:chloroform:isoamyl alcohol.
-
SYBR Green qPCR master mix.
-
Primers for target gene promoters.
Procedure:
-
Cross-linking:
-
Treat cells with this compound for 24-48 hours.
-
Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells with ice-cold PBS and harvest.
-
Lyse the cells in ChIP lysis buffer.
-
Shear the chromatin to an average size of 200-1000 bp using a sonicator.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin with ChIP dilution buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the specific antibody (anti-LSD1, anti-H3K4me2, or IgG) overnight at 4°C.
-
Add Protein A/G beads and incubate for 2 hours at 4°C to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads using elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl and incubate at 65°C for at least 4 hours to reverse the cross-links.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol (B145695) precipitation or a commercial ChIP DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using SYBR Green master mix and primers specific to the promoter regions of target genes.
-
Analyze the data using the percent input method.
-
Conclusion
This compound is a valuable chemical probe for studying the role of LSD1 in cancer biology. The protocols and data presented here provide a framework for researchers to investigate the effects of this inhibitor on cancer cell proliferation, epigenetic modifications, and gene expression. Further characterization of this compound across a wider range of cancer cell lines will be crucial to fully elucidate its therapeutic potential.
References
Application Notes: Western Blot Analysis of Lsd1-IN-32 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] As a component of several repressor complexes, including the CoREST complex, LSD1 is primarily associated with transcriptional repression when demethylating H3K4, a mark for active transcription.[2][3] Conversely, it can act as a transcriptional coactivator by demethylating H3K9, a mark for heterochromatin.[2][3] Overexpression of LSD1 has been documented in numerous cancers, making it a promising therapeutic target.[4]
Lsd1-IN-32 is a potent inhibitor of LSD1. Its mechanism of action involves blocking the demethylase activity of the enzyme, leading to an accumulation of its substrates, primarily H3K4me1/2. Western blotting is a fundamental technique to verify the cellular efficacy of this compound by detecting changes in the methylation status of histone H3 and potentially other non-histone substrates of LSD1, such as p53 and DNMT1.[5][6]
This document provides a detailed protocol for performing Western blot analysis on cells treated with this compound to assess its impact on target protein methylation and expression levels.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound action on histone demethylation.
References
- 1. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways [thno.org]
- 5. mdpi.com [mdpi.com]
- 6. portlandpress.com [portlandpress.com]
Application of LSD1 Inhibitors in Neuroblastoma Research: A Detailed Guide
Note: Extensive literature searches did not yield specific data for a compound named "Lsd1-IN-32" in the context of neuroblastoma research. The following application notes and protocols are based on the established roles of Lysine-Specific Demethylase 1 (LSD1) in neuroblastoma and data from well-characterized LSD1 inhibitors, such as HCI-2509 and others, to provide a representative guide for researchers in this field.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).[1] In neuroblastoma, the most common extracranial solid tumor in childhood, high expression of LSD1 is correlated with poorly differentiated, aggressive tumors and poor patient outcomes.[2][3][4] LSD1 is involved in maintaining an undifferentiated, malignant phenotype in neuroblastoma cells, making it a compelling therapeutic target.[2][4][5] Inhibition of LSD1 has been shown to induce differentiation, inhibit cell growth, and trigger apoptosis in neuroblastoma cell lines and preclinical models.[2][6]
This document provides a comprehensive overview of the application of LSD1 inhibitors in neuroblastoma research, including their mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action of LSD1 in Neuroblastoma
LSD1's oncogenic role in neuroblastoma is multifaceted. It is a key component of several transcriptional repressor complexes, including the CoREST complex.[3] By demethylating H3K4me1/2, a mark associated with active enhancers and promoters, LSD1 represses the expression of tumor suppressor genes.[2][7]
Furthermore, LSD1 can act as a transcriptional co-activator. In complex with androgen and estrogen receptors, it demethylates H3K9me1/2, a repressive mark, to activate gene expression.[8][9] In the context of MYCN-amplified neuroblastoma, a high-risk subtype, LSD1 physically interacts with the MYCN oncoprotein.[5] This interaction is crucial for the MYCN-mediated repression of tumor suppressor genes, such as CDKN1A (p21).[5] Inhibition of LSD1 can, therefore, disrupt the oncogenic activity of MYCN.[6][10]
LSD1 also regulates non-histone proteins, including p53, thereby influencing cell cycle progression and apoptosis.[10][11] Moreover, LSD1 has been implicated in the regulation of autophagy in neuroblastoma cells through the mTORC1 signaling pathway.[12]
Data Presentation
Table 1: In Vitro Efficacy of LSD1 Inhibitors in Neuroblastoma Cell Lines
| Compound | Cell Line | MYCN Status | IC50 (µM) | Assay | Reference |
| HCI-2509 | NGP | Amplified | ~1-5 | Cell Viability (72h) | [6][10] |
| HCI-2509 | SK-N-BE(2) | Amplified | ~1-5 | Cell Viability (72h) | [6][10] |
| HCI-2509 | SH-SY5Y | Non-amplified | ~5-10 | Cell Viability (72h) | [6][10] |
| HCI-2509 | SK-N-AS | Non-amplified | ~5-10 | Cell Viability (72h) | [6][10] |
| Tranylcypromine | SH-SY5Y | Non-amplified | ~200 | Cell Viability | [2] |
| Compound 48 | Kelly | Amplified | Not specified | Synergistic with Bortezomib | [13] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of an LSD1 inhibitor in neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., NGP, SK-N-BE(2), SH-SY5Y)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
LSD1 inhibitor stock solution (e.g., in DMSO)
-
96-well plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
Prepare serial dilutions of the LSD1 inhibitor in complete culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the LSD1 inhibitor or vehicle control.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Histone Methylation Marks
This protocol is to assess the target engagement of an LSD1 inhibitor by measuring changes in global histone methylation levels.
Materials:
-
Neuroblastoma cells treated with LSD1 inhibitor or vehicle
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-H3K4me2, anti-H3K9me2, anti-Total Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat neuroblastoma cells with the LSD1 inhibitor at a concentration around its IC50 for a specified time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K4me2, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for Total Histone H3 as a loading control.
-
Quantify the band intensities to determine the relative change in histone methylation.
Mandatory Visualizations
Caption: LSD1 signaling pathways in neuroblastoma.
Caption: Experimental workflow for evaluating an LSD1 inhibitor.
Caption: Dual role of LSD1 in gene regulation.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment [frontiersin.org]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine-specific demethylase 1 is strongly expressed in poorly differentiated neuroblastoma: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysine-specific demethylase (LSD1/KDM1A) and MYCN cooperatively repress tumor suppressor genes in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Loss of LSD1 (lysine-specific demethylase 1) suppresses growth and alters gene expression of human colon cancer cells in a p53- and DNMT1(DNA methyltransferase 1)-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. oncotarget.com [oncotarget.com]
- 12. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lsd1 Inhibitors in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), an epigenetic modifier, has emerged as a promising target in oncology. Its role in regulating gene expression makes it a critical player in cancer cell proliferation, differentiation, and survival. Inhibition of LSD1 has shown therapeutic potential in various malignancies. However, to enhance efficacy and overcome resistance, LSD1 inhibitors are increasingly being explored in combination with other cancer therapies, including immunotherapy, chemotherapy, targeted agents, and radiation. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of LSD1 inhibitors in combination with other cancer treatments.
Application Notes
Combination with Immunotherapy
Rationale: LSD1 inhibition has been shown to modulate the tumor microenvironment, turning immunologically "cold" tumors into "hot" tumors, thereby sensitizing them to immune checkpoint inhibitors.[1] This is achieved by increasing the expression of major histocompatibility complex (MHC) class I molecules on tumor cells, which enhances antigen presentation to T cells.[2] Furthermore, LSD1 inhibition can promote the infiltration of CD8+ T cells into the tumor.[1][2]
Examples:
-
Iadademstat (B609776) (ORY-1001) and Anti-PD1 Therapy in Melanoma: Preclinical studies in a syngeneic B16F10 melanoma mouse model have demonstrated that the combination of iadademstat and an anti-PD1 antibody resulted in a significant reduction in tumor growth compared to either agent alone.[3][4] This suggests a synergistic effect that enhances the anti-tumor immune response.[3][4]
Combination with Chemotherapy
Rationale: LSD1 inhibitors can sensitize cancer cells to the cytotoxic effects of chemotherapy. By altering the chromatin landscape, LSD1 inhibitors may enhance the accessibility of DNA to chemotherapeutic agents that act by inducing DNA damage. Additionally, LSD1 inhibition can induce apoptosis and inhibit cell cycle progression, complementing the mechanisms of many chemotherapy drugs.
Examples:
-
GSK2879552 and All-Trans Retinoic Acid (ATRA) in Acute Myeloid Leukemia (AML): In AML cell lines, the combination of GSK2879552 and ATRA has been shown to synergistically induce differentiation and cytotoxicity.[5] This combination may restore sensitivity to ATRA in non-APL AML subtypes.[6][7]
-
Seviteronel (B612235) (SP-2509) and Docetaxel (B913) in Triple-Negative Breast Cancer (TNBC): Preclinical data suggests that seviteronel can enhance the efficacy of docetaxel in AR-positive TNBC.[8] A clinical trial is currently evaluating this combination.[8][9]
Combination with Targeted Therapy
Rationale: Combining LSD1 inhibitors with other targeted therapies can overcome resistance mechanisms and lead to more durable responses. LSD1 can be involved in the regulation of pathways that are also targeted by other drugs, and dual inhibition can lead to a more profound anti-tumor effect.
Examples:
-
Bomedemstat (B606314) (IMG-7289) and Ruxolitinib (B1666119) in Myelofibrosis: Preclinical models have shown that bomedemstat is effective in the context of ruxolitinib resistance.[10] Clinical studies are ongoing to evaluate the safety and efficacy of this combination in patients with myelofibrosis.[11][12]
Combination with Radiation Therapy
Rationale: LSD1 inhibitors can act as radiosensitizers by impairing the DNA damage response (DDR) in cancer cells. By inhibiting LSD1, the repair of radiation-induced DNA double-strand breaks can be delayed, leading to increased cell death.
Examples:
-
Seviteronel (SP-2509) and Radiation in Triple-Negative Breast Cancer (TNBC): In AR-positive TNBC models, seviteronel has been shown to radiosensitize cells, leading to delayed DNA damage repair and enhanced tumor growth inhibition in vivo when combined with radiation.[13][14][15]
Quantitative Data Summary
In Vivo Studies
| LSD1 Inhibitor | Combination Agent | Cancer Type | Model | Efficacy Metric | Result | Citation |
| Iadademstat | Anti-PD1 Antibody | Melanoma | B16F10 syngeneic mice | Tumor Growth Reduction (Day 15) | 65% (combo) vs. 45% (anti-PD1 alone) | [3][4] |
| Iadademstat | Anti-PD1 Antibody | Melanoma | B16F10 syngeneic mice | Tumor Growth Reduction (Day 22) | 54% greater than anti-PD1 alone | [4] |
| DDP38003 | All-Trans Retinoic Acid | AML | Mouse model | Median Survival | 70 days (combo) vs. 49 days (RA) vs. 37 days (LSD1i) | [16][17] |
| Seviteronel | Radiation (2 Gy) | TNBC | MDA-MB-453 xenograft | Tumor Growth | Synergistic antitumor effect | [13] |
In Vitro Studies
| LSD1 Inhibitor | Combination Agent | Cancer Type | Cell Line(s) | Effect | Citation |
| GSK2879552 | All-Trans Retinoic Acid | AML | MOLM-13, OCI-AML3 | Synergistic increase in CD11b expression (differentiation) | [5] |
| Seviteronel | Radiation | TNBC | AR+ TNBC cells | Radiosensitization, impaired dsDNA break repair | [15] |
| KDM1A inhibitors (NCD38, SP2509) | Chemotherapy (Carboplatin, Paclitaxel) | Ovarian Cancer | Established and patient-derived cells | Sensitization to chemotherapy, reduced viability, increased apoptosis | [18] |
| INCB059872 | - | Small Cell Lung Cancer | SCLC cell panel | EC50 values ranging from 47 to 377 nM | [19] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Synergy using Cell Viability Assay
Objective: To determine the synergistic effect of an LSD1 inhibitor and a combination agent on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
LSD1 inhibitor
-
Combination agent
-
Complete cell culture medium
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.
-
Drug Preparation: Prepare a dilution series for the LSD1 inhibitor and the combination agent. A 7-point dilution series for each drug is recommended.
-
Treatment: Treat the cells with the LSD1 inhibitor alone, the combination agent alone, and the combination of both drugs at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: On the day of the assay, equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Luminescence Reading: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo efficacy of an LSD1 inhibitor in combination with another therapeutic agent in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line of interest
-
LSD1 inhibitor formulated for in vivo use
-
Combination agent formulated for in vivo use
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in a suitable vehicle (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, LSD1 inhibitor alone, combination agent alone, combination therapy).
-
Drug Administration: Administer the drugs according to the predetermined schedule and route of administration (e.g., oral gavage, intraperitoneal injection). For example, in the iadademstat and anti-PD1 melanoma study, iadademstat was administered orally at 10 µg/kg.[3][4]
-
Tumor and Body Weight Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, or at a predetermined time point.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.
Visualizations
Signaling Pathway: LSD1 Inhibition and Immune Checkpoint Blockade
Caption: LSD1 inhibition enhances anti-tumor immunity by increasing MHC I expression and sensitizing tumors to PD-1/PD-L1 blockade.
Experimental Workflow: In Vivo Synergy Study
Caption: A typical workflow for an in vivo study evaluating the synergistic efficacy of a combination therapy.
References
- 1. Targeting LSD1 in tumor immunotherapy: rationale, challenges and potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways [thno.org]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Responsiveness to All-trans Retinoic Acid Is Potentiated by LSD1 Inhibition and Associated with a Quiescent Transcriptome in Myeloid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical responsiveness to All-trans Retinoic Acid is potentiated by LSD1 inhibition and associated with a quiescent transcriptome in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Carebox Connect [connect.careboxhealth.com]
- 10. benchchem.com [benchchem.com]
- 11. deceraclinical.com [deceraclinical.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. Frontiers | Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells [frontiersin.org]
- 15. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 17. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. KDM1A/LSD1 inhibition enhances chemotherapy response in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Lsd1-IN-32 Off-Target Effects Investigation: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of LSD1 inhibitors like Lsd1-IN-32. The content is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with LSD1 inhibitors?
A1: Lysine-specific demethylase 1 (LSD1) inhibitors, particularly those based on a tranylcypromine (B92988) (TCP) scaffold, can exhibit off-target activity against other flavin-dependent amine oxidases. The most common off-targets are Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), due to structural similarities in their active sites.[1][2] Some compounds may also interact with other epigenetic regulators or display activity independent of LSD1's demethylase function. For instance, some inhibitors might disrupt protein-protein interactions (PPIs) involving LSD1, such as the interaction with GFI1/SNAG domains, which is crucial for its role in certain cancers.[3][4]
Q2: How can I distinguish between on-target LSD1 inhibition and off-target effects in my cellular assays?
A2: To differentiate between on-target and off-target effects, a multi-pronged approach is recommended:
-
Use multiple, structurally distinct LSD1 inhibitors: Observing the same phenotype with different classes of inhibitors strengthens the evidence for an on-target effect.
-
Rescue experiments: Genetically re-introducing a resistant form of LSD1 while treating with the inhibitor can demonstrate that the observed effect is LSD1-dependent.
-
Direct target engagement assays: Techniques like Cellular Thermal Shift Assay (CETSA) or western blotting for downstream histone marks (e.g., H3K4me2) can confirm that the compound is engaging with LSD1 in cells at the effective concentrations.[5]
-
Knockout/knockdown models: Comparing the inhibitor's effect in wild-type versus LSD1 knockout/knockdown cells can help isolate LSD1-specific activities.[6]
Q3: My LSD1 inhibitor shows cellular activity, but is weak in biochemical assays against the purified enzyme. What could be the reason?
A3: This discrepancy can arise from several factors:
-
Assay conditions: The biochemical assay conditions (e.g., substrate used, presence of co-factors) may not fully recapitulate the cellular environment. Some inhibitors show different potency against peptide substrates versus whole nucleosomes.[5]
-
Cellular accumulation: The compound may be actively transported into cells, leading to a higher intracellular concentration than in the biochemical assay.
-
Indirect effects: The compound might be acting on a pathway upstream of LSD1 or inhibiting a protein that regulates LSD1 activity or expression.
-
Disruption of protein complexes: The inhibitor might not be a potent enzymatic inhibitor but could be disrupting essential protein-protein interactions of LSD1 with its binding partners like CoREST, which is critical for its function on nucleosomal substrates.[3][7]
Troubleshooting Guides
Issue 1: Unexpected Toxicity in Cell Culture
Symptoms:
-
Rapid cell death at concentrations where specific LSD1 inhibition is expected.
-
Cytotoxicity observed in cell lines where LSD1 is not highly expressed or essential.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Off-target kinase inhibition | Perform a broad kinase panel screen (e.g., KINOMEscan) to identify potential off-target kinases. |
| MAO inhibition | If using neuronal or other cell types expressing MAOs, measure MAO-A and MAO-B activity in the presence of your inhibitor. |
| Mitochondrial toxicity | Assess mitochondrial function using assays like MTT or Seahorse to check for effects on cellular respiration. Some LSD1 inhibitors have been reported to cause mitochondrial dysfunction.[5] |
| General cytotoxicity | Test the compound in a panel of diverse cell lines to determine if the toxicity is widespread or specific to certain lineages. |
Issue 2: Discrepancy Between In Vitro Potency and Cellular Efficacy
Symptoms:
-
High potency in biochemical assays (low nM IC50) but low potency in cellular assays (µM range).
-
No significant change in global H3K4me2 levels at concentrations that inhibit cell proliferation.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Poor cell permeability | Perform a cellular uptake assay to measure the intracellular concentration of the compound. |
| Compound efflux | Use inhibitors of efflux pumps (e.g., verapamil (B1683045) for P-gp) to see if cellular potency increases. |
| Target engagement issues | Conduct a target engagement assay (e.g., CETSA) to confirm the compound is binding to LSD1 inside the cell. |
| Redundant pathways | The cell line might have compensatory mechanisms that overcome LSD1 inhibition. Consider using combination therapies. |
Quantitative Data Summary
Table 1: Selectivity Profile of Various LSD1 Inhibitors
| Compound | LSD1 IC50 | MAO-A IC50 | MAO-B IC50 | Selectivity (LSD1 vs MAOs) |
| ORY-1001 (Iadademstat) | 18 nM[1][2] | >10,000 nM | >10,000 nM | >550-fold |
| GSK2879552 | 16 nM | 1,600 nM | 19,000 nM | 100-fold vs MAO-A, >1000-fold vs MAO-B |
| JBI-802 | 50 nM[1] | Not Reported | Not Reported | Also inhibits HDAC6 (11 nM) and HDAC8 (98 nM)[1] |
| SP-2577 (Seclidemstat) | 31 nM[5] | Not Reported | Not Reported | Questionable activity on nucleosomal substrates[5] |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for comparison.
Experimental Protocols
Protocol 1: Western Blot for H3K4me2 Target Engagement
-
Cell Treatment: Plate cells (e.g., AML or SCLC cell lines) and allow them to adhere overnight. Treat with a dose range of the LSD1 inhibitor for 24-72 hours.
-
Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of histone extracts onto a 15% polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against H3K4me2 overnight at 4°C. Use an antibody for total Histone H3 as a loading control.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal. An increase in the H3K4me2/Total H3 ratio indicates LSD1 inhibition.[5]
Protocol 2: MAO-Glo™ Assay for Off-Target MAO Activity
-
Reagent Preparation: Prepare recombinant human MAO-A or MAO-B enzyme, the MAO substrate, and the luciferin (B1168401) detection reagent as per the manufacturer's instructions (Promega).
-
Inhibitor Dilution: Prepare a serial dilution of the test compound (this compound) in the appropriate buffer.
-
Reaction Setup: In a 96-well plate, add the MAO enzyme and the test compound dilutions. Pre-incubate for 15 minutes.
-
Initiate Reaction: Add the MAO substrate to all wells to start the enzymatic reaction. Incubate at room temperature for 60 minutes.
-
Detection: Add the Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the data and determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of the LSD1 complex in gene repression.
Caption: Experimental workflow for characterizing a novel LSD1 inhibitor.
Caption: Decision tree for troubleshooting unexpected experimental results.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of LSD1 (lysine-specific demethylase 1) suppresses growth and alters gene expression of human colon cancer cells in a p53- and DNMT1(DNA methyltransferase 1)-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Potential Toxicity of LSD1 Inhibitors in Cell Lines
Disclaimer: Information regarding the specific compound "Lsd1-IN-32" is not publicly available in the reviewed literature. This guide provides general information and troubleshooting advice based on studies of other well-characterized Lysine-Specific Demethylase 1 (LSD1) inhibitors. Researchers should validate these findings for their specific inhibitor of interest.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of LSD1 inhibitors on cancer cell lines?
A1: The cytotoxic effects of LSD1 inhibitors can vary significantly depending on the inhibitor's chemical structure, the cancer cell type, and the specific molecular context. Unlike traditional cytotoxic agents, many LSD1 inhibitors primarily induce a cytostatic effect or promote cell differentiation rather than causing immediate, widespread cell death.[1][2] Some potent inhibitors show a viability reduction of around 60% instead of complete inhibition.[1][2] However, certain compounds have demonstrated significant cytotoxicity in specific contexts.[3] For instance, some inhibitors show high potency in Merkel cell carcinoma (MCC) cell lines with IC50 values in the low nanomolar range.[4]
Q2: Why am I observing high variability in IC50 values for my LSD1 inhibitor across different cell lines?
A2: This is a common observation. The sensitivity of a cell line to an LSD1 inhibitor is influenced by its genetic and epigenetic landscape. LSD1 is often overexpressed in various cancers, including hematological malignancies, lung, breast, and prostate cancers, making it an attractive target.[1] However, the dependence of a particular cancer cell line on LSD1 for survival and proliferation can differ. For example, some lung adenocarcinoma cell lines show dose-dependent growth inhibition, while others may be less sensitive.[5]
Q3: My LSD1 inhibitor is not inducing significant cell death. Is my experiment failing?
A3: Not necessarily. The primary mechanism of action for many LSD1 inhibitors is to reverse the block on cellular differentiation, particularly in hematological malignancies like Acute Myeloid Leukemia (AML).[1][2][6] Instead of immediate cytotoxicity, you might observe an increase in differentiation markers (e.g., CD11b and CD86 in AML cells).[6] It is crucial to assess both cell viability and differentiation status to understand the full effect of the inhibitor.
Q4: What are the potential off-target effects of LSD1 inhibitors?
A4: Off-target effects are a consideration for any small molecule inhibitor. Some LSD1 inhibitors, particularly irreversible ones, may show affinity for other flavin-dependent amine oxidases like LSD2, MAO-A, and MAO-B.[1] Additionally, some compounds may have effects independent of LSD1's demethylase activity, potentially through mitochondrial dysfunction or other unknown mechanisms.[3][5] It is advisable to perform selectivity profiling against related enzymes and use multiple, structurally distinct inhibitors to confirm that the observed phenotype is due to LSD1 inhibition.
Q5: How can I confirm that my inhibitor is engaging with the LSD1 target in my cell line?
A5: Target engagement can be confirmed by observing an increase in the levels of H3K4me2, a primary substrate of LSD1.[3] A western blot analysis showing an accumulation of this histone mark in treated cells is a good indicator that the inhibitor is active against LSD1 within the cell.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant decrease in cell viability. | The inhibitor may primarily induce differentiation rather than cytotoxicity in the chosen cell line.[1][2] | Assess cell differentiation markers (e.g., CD11b for AML) using flow cytometry.[1][2] Extend the treatment duration, as differentiation-mediated effects may take longer to manifest. |
| Inconsistent IC50 values between experiments. | Cell passage number, confluency at the time of treatment, or variability in reagent preparation. | Standardize your cell culture conditions, including passage number and seeding density. Prepare fresh dilutions of the inhibitor for each experiment. |
| Observed toxicity in control, non-cancerous cell lines. | The inhibitor may have low specificity or general toxicity.[4] | Test the inhibitor on a panel of cancerous and non-cancerous cell lines to determine its therapeutic window.[4] |
| Discrepancy between biochemical assay potency and cellular activity. | Poor cell permeability of the compound or active efflux from the cells. | Evaluate the physicochemical properties of the inhibitor. Use cell-based target engagement assays (e.g., monitoring H3K4me2 levels) to confirm cellular activity.[3] |
Quantitative Data Summary
The following table summarizes the cytotoxic potencies (IC50 values) of several LSD1 inhibitors across various cell lines as reported in the literature. This data can serve as a reference for the expected range of activity for LSD1 inhibitors.
| Inhibitor | Cell Line | Cell Type | IC50 (µM) | Reference |
| SP-2577 (Seclidemstat) | TC-32 | Ewing Sarcoma | 3.3 ± 0.7 | [3] |
| U2OS | Osteosarcoma | >50 | [3] | |
| HEK293 | Human Embryonic Kidney | >50 | [3] | |
| CC-90011 (Pulrodemstat) | TC-32 | Ewing Sarcoma | 36 ± 23 | [3] |
| U2OS | Osteosarcoma | 47 ± 11 | [3] | |
| HEK293 | Human Embryonic Kidney | 12 | [3] | |
| ORY-1001 (Iadademstat) | TC-32 | Ewing Sarcoma | 178 ± 38 | [3] |
| U2OS | Osteosarcoma | 346 ± 3 | [3] | |
| HEK293 | Human Embryonic Kidney | 120 | [3] | |
| GSK-LSD1 | PeTa, MKL-1, WaGa, MS-1 | Merkel Cell Carcinoma | Low nM range | [4] |
| ORY-1001 (Iadademstat) | PeTa, MKL-1, WaGa, MS-1 | Merkel Cell Carcinoma | Low nM range | [4] |
Experimental Protocols
Cell Viability Assessment using CellTiter-Blue® Assay
This protocol is a generalized procedure based on methodologies cited in the literature for assessing the cytotoxic effects of LSD1 inhibitors.
Materials:
-
Cell line(s) of interest
-
Complete cell culture medium
-
LSD1 inhibitor stock solution (e.g., in DMSO)
-
96-well clear-bottom black plates
-
CellTiter-Blue® Cell Viability Assay reagent
-
Plate reader capable of measuring fluorescence at 560Ex/590Em
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the LSD1 inhibitor in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours).
-
Assay: a. Add CellTiter-Blue® reagent to each well according to the manufacturer's instructions. b. Incubate the plate for 1-4 hours at 37°C, protected from light. c. Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: a. Subtract the background fluorescence (from medium-only wells). b. Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability. c. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Visualizations
Caption: Experimental workflow for assessing cell viability after treatment with an LSD1 inhibitor.
Caption: Simplified signaling pathway of LSD1 inhibition leading to cellular effects.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibition induces differentiation and cell death in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lsd1-IN-32 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Lsd1-IN-32 for accurate IC50 determination.
Troubleshooting Guides
Issue 1: Poor dose-response curve with no clear sigmoidal shape.
Question: My dose-response curve for this compound is flat, or does not form a proper sigmoidal curve. What are the possible causes and solutions?
Answer:
A poor dose-response curve can arise from several factors related to the experimental setup and the inhibitor itself. Here’s a systematic approach to troubleshoot this issue:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Inhibitor Concentration Range | The selected concentrations of this compound may be too high or too low to capture the dynamic range of inhibition. Solution: Perform a broad-range, single-point inhibition assay first. Test this compound at concentrations spanning several orders of magnitude (e.g., 1 nM to 100 µM) to identify an approximate inhibitory range. Based on these results, select a narrower range of at least 10 concentrations for the full IC50 curve, with half of the points expected to be above and half below the estimated IC50.[1] |
| Inhibitor Solubility Issues | This compound may be precipitating out of solution at higher concentrations, leading to an inaccurate assessment of its potency.[2] Solution: Visually inspect the wells of your assay plate for any signs of precipitation. Determine the maximum soluble concentration of this compound in your assay buffer. If necessary, use a co-solvent like DMSO, but ensure the final concentration does not exceed a level that affects enzyme activity (typically <1%). |
| Assay Interference | The inhibitor may interfere with the assay components, such as the detection reagents, leading to false signals. Solution: Run a control experiment with all assay components except the LSD1 enzyme. This will help determine if this compound has any intrinsic fluorescence or absorbance at the wavelengths used for detection. |
| Incorrect Assay Conditions | Sub-optimal assay conditions, such as incorrect substrate concentration or incubation time, can affect the ability to observe inhibition. Solution: Ensure the substrate concentration is at or below the Km value for the enzyme, as high substrate concentrations can mask the effect of competitive inhibitors.[1][3] Also, confirm that the reaction is in the linear range with respect to time and enzyme concentration.[4] |
Issue 2: High variability between replicate wells.
Question: I am observing significant differences in the signal between my replicate wells for the same concentration of this compound. How can I improve the consistency of my results?
Answer:
High variability can compromise the reliability of your IC50 value. The following steps can help improve precision:
| Possible Cause | Troubleshooting Steps |
| Pipetting Inaccuracies | Small errors in pipetting volumes, especially of concentrated inhibitor stock solutions, can lead to large variations in the final assay concentrations. Solution: Use calibrated pipettes and ensure proper pipetting technique. For serial dilutions, perform larger volume dilutions where possible to minimize the impact of small errors. Prepare a master mix of reagents to be added to all wells to ensure consistency. |
| Edge Effects in Microplates | Evaporation from the outer wells of a 96-well plate can concentrate the reagents and alter the results.[5] Solution: Avoid using the outermost wells of the plate for your assay. Instead, fill these wells with sterile PBS or water to create a humidity barrier.[5] |
| Inconsistent Incubation Times or Temperatures | Variations in incubation time or temperature across the plate can lead to differences in reaction rates. Solution: Ensure the entire plate is incubated at a constant and uniform temperature. When adding reagents to start or stop the reaction, do so as quickly and consistently as possible for all wells. |
| Cell-Based Assay Issues | In cell-based assays, uneven cell seeding or differences in cell health across the plate can cause variability. Solution: Ensure a single-cell suspension before seeding and mix the cells gently but thoroughly before plating. Allow cells to adhere and recover before adding the inhibitor. Visually inspect the plate for even cell distribution. |
Issue 3: Incomplete inhibition or a shallow dose-response curve.
Question: My dose-response curve for this compound flattens out at a level of inhibition significantly less than 100%, even at high concentrations. What does this mean?
Answer:
An incomplete or shallow inhibition curve can be due to several reasons:
| Possible Cause | Troubleshooting Steps |
| Partial or Mixed Inhibition | The inhibitor may not be a full inhibitor of the enzyme's activity, or it may have a complex mechanism of action. Solution: This may be a true reflection of the inhibitor's properties. Report the maximal inhibition observed. Further mechanistic studies may be required to understand the mode of inhibition. |
| Inhibitor Degradation or Instability | This compound may not be stable under the assay conditions, leading to a loss of active inhibitor over time. Solution: Assess the stability of this compound in the assay buffer over the time course of the experiment. If degradation is an issue, consider shorter incubation times if feasible. |
| Presence of Contaminants | The enzyme preparation or inhibitor stock may contain activating or inhibiting contaminants. Solution: Ensure the purity of your recombinant LSD1 enzyme and the this compound compound. |
| Tight-Binding Inhibition | If the inhibitor concentration is close to the enzyme concentration, the assumptions of standard IC50 models may be violated. Solution: The lower limit for an accurate IC50 determination is generally half the enzyme concentration.[1] If tight-binding is suspected, you may need to use lower enzyme concentrations or apply different kinetic models, such as the Morrison equation, to determine the Ki. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for determining the IC50 of a new LSD1 inhibitor like this compound?
A1: If the approximate potency of this compound is unknown, a good starting point is a wide concentration range spanning from low nanomolar to high micromolar (e.g., 1 nM to 100 µM). This can be done in a single-dose format to identify the active range. Once this is established, a more focused dose-response experiment with at least 10 concentrations, typically in half-log or 3-fold dilutions, should be performed to accurately determine the IC50.[1]
Q2: How many data points are recommended for a reliable IC50 curve?
A2: A minimum of 6-8 concentrations spread around the expected IC50 is recommended for a solid curve.[2] However, using 10 to 12 concentrations will provide a more accurate and reliable fit of the dose-response curve.[1]
Q3: My IC50 curve does not reach 0% activity. How should I analyze this data?
A3: It is not uncommon for dose-response curves to plateau at a value greater than 0% inhibition.[6] This can be due to the mechanism of the inhibitor or experimental artifacts. When fitting the curve using non-linear regression, the software can typically model the bottom plateau. You should report the IC50 relative to the observed maximal inhibition. Forcing the curve to 0% when the data does not support it can lead to an inaccurate IC50 value.[7][8]
Q4: What are some typical IC50 values for known LSD1 inhibitors that I can use as a reference?
A4: The IC50 values for LSD1 inhibitors can vary depending on the assay conditions. However, here are some reported values for well-characterized inhibitors that can be used as positive controls:
| Inhibitor | Reported IC50 | Notes |
| GSK2879552 | ~24 nM[9] | An irreversible inhibitor. |
| ORY-1001 (Iadademstat) | <20 nM[10] | A potent and selective irreversible inhibitor.[10][11] |
| OG-L002 | ~20 nM[12] | A potent and specific inhibitor. |
| Tranylcypromine (TCPA) | ~20.7 µM[12] | A less potent, non-selective inhibitor. |
Q5: How does the substrate concentration affect the determined IC50 value?
A5: The IC50 value is dependent on the experimental conditions, particularly the substrate concentration.[13] For a competitive inhibitor, the IC50 value will increase as the substrate concentration increases.[13] It is therefore recommended to use a substrate concentration at or below the Michaelis-Menten constant (Km) of the enzyme to obtain a more accurate measure of the inhibitor's potency. To compare the potency of different inhibitors, it is often better to calculate the inhibition constant (Ki), which is independent of substrate concentration. The Cheng-Prusoff equation can be used to convert IC50 to Ki.[14]
Experimental Protocols
Protocol: IC50 Determination of this compound using a Colorimetric Assay
This protocol describes a general method for determining the IC50 of this compound using a commercially available LSD1 inhibitor screening kit that measures the production of hydrogen peroxide.
Materials:
-
Recombinant human LSD1 enzyme
-
This compound
-
Known LSD1 inhibitor (e.g., GSK2879552) as a positive control
-
LSD1 substrate (e.g., H3K4me2 peptide)
-
Horseradish peroxidase (HRP)
-
Colorimetric HRP substrate (e.g., TMB)
-
Assay buffer
-
Stop solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the this compound stock to create a range of concentrations. A 10-point, 3-fold serial dilution is recommended. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
Add assay buffer to all wells of a 96-well plate.
-
Add the diluted this compound, positive control inhibitor, and vehicle control (e.g., DMSO) to the appropriate wells in triplicate.
-
Add the LSD1 enzyme to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the LSD1 substrate to all wells to start the reaction.
-
Incubate the plate at 37°C for the recommended time (e.g., 60 minutes).
-
-
Detection:
-
Add the detection reagent mix (containing HRP and the colorimetric substrate) to all wells.
-
Incubate at room temperature for 15-30 minutes, protected from light, to allow for color development.
-
Add the stop solution to each well to quench the reaction.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no enzyme" control from all other wells.
-
Normalize the data by setting the vehicle control as 100% activity and a well with a saturating concentration of a known potent inhibitor as 0% activity.
-
Plot the percentage of inhibition versus the log of the this compound concentration.
-
Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for IC50 determination of this compound.
Caption: Inhibition of LSD1-mediated histone demethylation by this compound.
References
- 1. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. smart.dhgate.com [smart.dhgate.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. graphpad.com [graphpad.com]
- 9. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ORY1001 | CymitQuimica [cymitquimica.com]
- 11. iris.uniroma1.it [iris.uniroma1.it]
- 12. researchgate.net [researchgate.net]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Lsd1-IN-32 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Lsd1-IN-32, a potent and reversible lysine-specific demethylase 1 (LSD1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. For the solid powder form, storage at -20°C for up to 2 years is recommended. Once dissolved in DMSO, the solution is stable for up to 2 weeks at 4°C or for 6 months when stored at -80°C.[1] To ensure the longevity of the compound, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).
Q3: Is this compound a reversible or irreversible inhibitor of LSD1?
A3: this compound is a reversible inhibitor of LSD1.[1]
Q4: What are the known cellular effects of this compound?
A4: this compound is a potent inhibitor of LSD1 with a biochemical IC50 of 83 nM, a Kd of 32 nM, and a cell-based EC50 of 0.67 µM.[1] By inhibiting LSD1, it can modulate gene expression and impact various cellular processes. LSD1 has been shown to be involved in signaling pathways such as mTOR and PI3K/AKT, and its inhibition can affect cell proliferation, differentiation, and autophagy.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no activity of this compound in experiments. | Improper storage leading to degradation. | Verify that the compound has been stored according to the recommended conditions (see stability data below). Use a fresh aliquot for your experiment. |
| Incorrect concentration of the inhibitor. | Confirm the calculations for your stock and working solutions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. | |
| Issues with the experimental assay. | Ensure that all components of your assay are working correctly. Include appropriate positive and negative controls. For enzymatic assays, verify the activity of the LSD1 enzyme. | |
| Precipitation of the compound in cell culture media. | Low solubility in aqueous solutions. | Ensure the final concentration of DMSO in the cell culture media is kept low (typically <0.5%) to avoid solvent toxicity and precipitation. Prepare fresh dilutions from the DMSO stock solution just before use. |
| Observed cellular toxicity. | High concentration of this compound or DMSO. | Perform a toxicity assay to determine the maximum non-toxic concentration of both the inhibitor and the solvent (DMSO) in your specific cell type. |
Stability and Storage Conditions
Proper handling and storage are critical to ensure the integrity and performance of this compound.
| Form | Storage Temperature | Stability |
| Powder | -20°C | 2 years[1] |
| In DMSO | 4°C | 2 weeks[1] |
| In DMSO | -80°C | 6 months[1] |
Experimental Protocols
While specific protocols should be optimized for individual experimental setups, the following provides a general guideline for the preparation and use of this compound in cell-based assays.
Preparation of this compound Stock Solution:
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Based on the molecular weight (422.50 g/mol ), calculate the volume of DMSO required to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Add the calculated volume of high-purity DMSO to the vial.
-
Gently vortex or sonicate the vial to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term use.
General Cell-Based Assay Protocol:
-
Culture your cells of interest to the desired confluency in appropriate cell culture plates.
-
On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a non-toxic level (typically <0.5%).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Following incubation, proceed with your downstream analysis, such as cell viability assays, western blotting for target proteins, or gene expression analysis.
Visualizations
Caption: Simplified signaling pathways involving LSD1 and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
References
Technical Support Center: Lsd1-IN-32 In Vivo Experiments
Welcome to the technical support center for Lsd1-IN-32 in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the in vivo application of this compound, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).
Disclaimer: As of late 2025, detailed in vivo experimental data for this compound, including specific dosages, administration protocols, and pharmacokinetic profiles in animal models, are not extensively available in the public domain. The following guidance is based on the known properties of this compound, general protocols for novel LSD1 inhibitors, and data from other LSD1 inhibitors that have been evaluated in vivo. Researchers should adapt these protocols based on the specific physicochemical properties of their this compound formulation and conduct preliminary dose-finding studies.
This compound: Compound Specifications
This table summarizes the known quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₇FN₄O₂ | [1] |
| Molecular Weight | 422.504 g/mol | [1] |
| CAS Number | 2137044-49-4 | [1] |
| Biochemical IC₅₀ | 83 nM | [1] |
| Binding Affinity (Kd) | 32 nM | [1] |
| Cellular EC₅₀ | 0.67 µM | [1] |
| Storage (Powder) | 2 years at -20°C | [1] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | [1] |
Mechanism of Action of LSD1 Inhibitors
LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).[2][3] By removing methyl groups from H3K4, LSD1 generally represses transcription, while its activity on H3K9 can lead to transcriptional activation.[3] LSD1 is overexpressed in various cancers, making it a promising therapeutic target.[4] this compound is a reversible inhibitor of LSD1, meaning it does not form a permanent covalent bond with the enzyme.
Caption: Mechanism of LSD1 inhibition by this compound.
Troubleshooting Guides for In Vivo Experiments
Here are some common issues researchers may encounter during in vivo experiments with novel LSD1 inhibitors like this compound, along with suggested troubleshooting steps.
Poor Compound Solubility and Formulation Issues
Question: I am having difficulty dissolving this compound for in vivo administration. What vehicle should I use?
Answer:
The optimal vehicle for this compound will depend on its specific physicochemical properties, which are not publicly detailed. However, for novel small molecule inhibitors, a tiered approach to vehicle selection is recommended.
Recommended Vehicles for In Vivo Administration of Novel Small Molecules:
| Vehicle | Common Routes of Administration | Notes |
| 0.9% Saline | IV, IP, SC, PO | Suitable for water-soluble compounds.[2] |
| 5-10% DMSO in Saline | IV, IP, PO | DMSO enhances solubility but can have its own biological effects. Use the lowest effective concentration.[2] |
| Corn Oil or Sesame Oil | SC, PO | Suitable for lipophilic compounds.[2] |
Experimental Protocol for Vehicle Screening:
-
Solubility Test: Start by testing the solubility of this compound at the desired concentration in a small volume of each potential vehicle.
-
Observation: Vortex and/or sonicate the mixture. Observe for complete dissolution and check for any precipitation over a short period (e.g., 30 minutes to 1 hour) at room temperature and at 4°C.
-
Stability: For the chosen vehicle, assess the stability of the formulation over the intended period of use.
Caption: Workflow for selecting an appropriate vehicle for this compound.
Unexpected Toxicity or Adverse Effects
Question: My mice are showing signs of toxicity (e.g., weight loss, lethargy) after administration of this compound. What should I do?
Answer:
Toxicity is a potential concern with any new compound. LSD1 inhibitors, in particular, have been associated with hematological toxicities such as thrombocytopenia (low platelet count).[5]
Troubleshooting Steps:
-
Dose Reduction: The most immediate step is to reduce the dose.
-
Monitor Hematological Parameters: If possible, perform a complete blood count (CBC) to check for thrombocytopenia, neutropenia, or anemia.
-
Maximum Tolerated Dose (MTD) Study: It is highly recommended to perform an MTD study before efficacy experiments. This helps determine the highest dose that can be administered without causing unacceptable toxicity.
Protocol for a Maximum Tolerated Dose (MTD) Study:
-
Animal Model: Use healthy, age-matched mice (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old.[2]
-
Group Allocation: Assign 3-5 mice per dose group, including a vehicle control group.[2]
-
Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups.[2]
-
Administration: Administer the compound via the intended route (e.g., IP or PO) once daily for 5-14 days.[2]
-
Monitoring: Record body weight, clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia), and food/water intake daily.[2]
Lack of Efficacy in the Animal Model
Question: I am not observing the expected therapeutic effect of this compound in my in vivo model. What could be the reason?
Answer:
A lack of efficacy can stem from several factors, from suboptimal dosing to issues with the experimental model itself.
Troubleshooting Steps:
-
Dose Escalation: If no toxicity is observed, consider carefully escalating the dose.
-
Pharmacokinetic (PK) Analysis: If resources permit, a PK study can determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will reveal if the compound is reaching the target tissue at sufficient concentrations.
-
Target Engagement: Confirm that this compound is engaging its target in vivo. This can be assessed by measuring changes in histone methylation marks (e.g., H3K4me2) in tumor or relevant tissues via techniques like Western blot or immunohistochemistry.
-
Re-evaluate the Model: Ensure that the chosen animal model is appropriate and that LSD1 is a valid target in that specific disease context.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for a novel LSD1 inhibitor in mice?
A1: For a novel compound without established in vivo data, a conservative starting dose would be in the range of 1-10 mg/kg.[2] However, this is a general guideline and should be confirmed with a dose-ranging study.
Q2: How often should I administer this compound?
A2: A once-daily administration schedule is a common starting point for many small molecule inhibitors in preclinical studies.[2] The optimal frequency will depend on the compound's half-life, which is currently unknown for this compound.
Q3: What are the known on-target and off-target effects of LSD1 inhibitors?
A3:
-
On-target effects: Inhibition of LSD1 is expected to increase H3K4 methylation, leading to changes in gene expression that can induce cell differentiation and inhibit proliferation in cancer cells.[4]
-
Potential Off-target/Toxic Effects: Other LSD1 inhibitors have been associated with hematological toxicities like thrombocytopenia.[5] Some studies have also reported testicular toxicity with certain LSD1 inhibitors.[6] It is crucial to monitor for these potential side effects.
Q4: How does the reversible nature of this compound affect its in vivo application compared to irreversible inhibitors?
A4: Reversible inhibitors, like this compound, do not form a permanent bond with their target. This can potentially offer a better safety profile with more control over the duration of target inhibition. In contrast, irreversible inhibitors form a covalent bond, leading to a longer duration of action that is independent of the compound's half-life in circulation.
Experimental Protocols
General In Vivo Efficacy Study Protocol
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a xenograft mouse model.
-
Cell Culture: Culture the desired cancer cell line under standard conditions.
-
Tumor Implantation: Subcutaneously inject an appropriate number of cells (e.g., 1 x 10⁶ to 10 x 10⁶) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Treatment Group: Administer this compound at the predetermined dose and schedule.
-
Control Group: Administer the vehicle alone.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record mouse body weight at the same frequency.
-
Observe for any clinical signs of toxicity.
-
-
Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size, or if significant toxicity is observed.
-
Tissue Collection: Collect tumors and other relevant organs for downstream analysis (e.g., histology, Western blot for target engagement).
Caption: Workflow for a general in vivo efficacy study.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective lysine‐specific demethylase 1 inhibitor, NCL1, could cause testicular toxicity via the regulation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Lsd1-IN-32 Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of Lsd1-IN-32 in primary cell cultures. The following information is intended to help optimize experimental conditions and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and reversible inhibitor of Lysine-specific demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), thereby regulating gene expression. By inhibiting LSD1, this compound can alter chromatin structure and modulate the transcription of genes involved in various cellular processes, including proliferation, differentiation, and apoptosis.[2]
Q2: Why am I observing high cytotoxicity in my primary cells treated with this compound?
Primary cells are often more sensitive to chemical treatments compared to immortalized cell lines. High cytotoxicity with this compound can be attributed to several factors:
-
On-target toxicity: LSD1 is essential for the normal function and survival of healthy cells. Its inhibition can disrupt cellular homeostasis and lead to cell death.
-
Off-target effects: At higher concentrations, this compound may inhibit other structurally related FAD-dependent enzymes, such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), leading to unintended cellular effects.[3][4][5]
-
Inhibitor concentration: Using concentrations significantly above the effective concentration can lead to non-specific effects and cytotoxicity.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at certain concentrations.
-
Experimental conditions: Factors such as the duration of exposure, cell density, and the health of the primary cells can all influence the observed cytotoxicity.
Q3: What is a recommended starting concentration for this compound in primary cells?
A recommended starting point for this compound is to perform a dose-response experiment ranging from low nanomolar to low micromolar concentrations. Based on available data, the biochemical IC50 of this compound is 83 nM, and the cell-based EC50 is 0.67 µM.[1][6] For sensitive primary cells, it is advisable to start with a concentration range well below the EC50 value and titrate upwards.
Q4: How can I determine if the observed cytotoxicity is due to the solvent?
It is crucial to run a solvent control experiment. This involves treating your primary cells with the same concentrations of the solvent (e.g., DMSO) used to dilute this compound, without the inhibitor. This will help you determine the maximum tolerated concentration of the solvent for your specific primary cell type.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After Treatment
| Potential Cause | Troubleshooting Steps |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal concentration. Start with a wide range of concentrations, including those below the reported EC50 value. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect. |
| Solvent (e.g., DMSO) toxicity. | Run a solvent-only control to determine the maximum tolerated concentration for your primary cells (typically <0.5%). |
| Primary cells are particularly sensitive. | Use the lowest effective concentration of the inhibitor. Ensure optimal cell health and culture conditions before starting the experiment. |
| Inhibitor has degraded or is impure. | Purchase the inhibitor from a reputable source. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Issue 2: Inconsistent Results or Lack of Lsd1 Inhibition
| Potential Cause | Troubleshooting Steps |
| Inhibitor is not active. | Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution. Confirm its activity using a positive control cell line if available. |
| Inhibitor is not cell-permeable. | While this compound is expected to be cell-permeable, if you suspect permeability issues, consider using a different inhibitor with known cell permeability. |
| Incorrect timing of inhibitor addition. | Optimize the timing of inhibitor treatment relative to your experimental stimulus or endpoint. |
| Off-target effects are confounding the results. | Use a structurally different LSD1 inhibitor as a control to see if it produces the same phenotype. Consider using siRNA or shRNA to genetically validate the on-target effect. |
Quantitative Data Summary
Table 1: Potency of this compound
| Parameter | Value | Reference |
| Biochemical IC50 | 83 nM | [1][6] |
| Binding Affinity (Kd) | 32 nM | [1][6] |
| Cell-based EC50 | 0.67 µM | [1][6] |
Table 2: Comparative IC50 Values of Various LSD1 Inhibitors
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| GSK2879552 | SCLC cell lines | 0.047 - 0.377 | [7] |
| Iadademstat (ORY-1001) | AML cell lines | <0.02 | [8] |
| Seclidemstat (SP-2577) | TC-32 (Ewing Sarcoma) | Not effective | [9] |
| Pulrodemstat (CC-90011) | AML cell lines | Nanomolar range | [3] |
| Tranylcypromine (TCP) | T-ALL cell lines | 1.1 - 6.8 | [10] |
| S2101 | Ovarian cancer cell lines | ~100 - 200 | [11] |
| RN-1 | Ovarian cancer cell lines | ~100 - 200 | [11] |
Table 3: Selectivity Profile of Common LSD1 Inhibitors
| Inhibitor | LSD1 IC50 | MAO-A IC50 | MAO-B IC50 | Reference |
| Tranylcypromine (TCP) | 5.6 µM | 2.84 µM | 0.73 µM | [3] |
| GSK-LSD1 | 16 nM | >10,000 nM | >10,000 nM | [8] |
| RN-1 | 70 nM | 510 nM | 2785 nM | [7] |
| T-448 | 22 nM | >100,000 nM | >100,000 nM | [12] |
Key Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol is a general guideline for determining the cytotoxic effects of this compound on primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 1 nM to 10 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: After incubation, add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
Protocol 2: Solvent Toxicity Assessment
This protocol helps determine the maximum tolerated concentration of the solvent (e.g., DMSO) in your primary cell culture.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
High-purity solvent (e.g., DMSO)
-
96-well plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Methodology:
-
Cell Seeding: Seed primary cells in a 96-well plate at their optimal density and allow them to attach overnight.
-
Solvent Treatment: Prepare serial dilutions of the solvent (e.g., DMSO) in complete culture medium. A typical range to test is from 0.01% to 1.0% (v/v).
-
Incubation: Replace the medium in the wells with the medium containing the different solvent concentrations. Incubate for the same duration as your planned this compound experiments.
-
Viability Assessment: Perform a cell viability assay (e.g., MTT assay as described in Protocol 1) to measure the effect of the solvent on cell viability.
-
Data Analysis: Plot the cell viability against the solvent concentration to identify the highest concentration that does not significantly reduce cell viability. This is the maximum tolerated concentration for your subsequent experiments with this compound.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits LSD1, leading to altered gene expression and downstream effects on key signaling pathways.
Caption: Recommended experimental workflow for minimizing cytotoxicity and determining the optimal concentration of this compound.
Caption: A logical workflow for troubleshooting high cytotoxicity with this compound in primary cell experiments.
References
- 1. This compound| CAS 2137044-49-4 [dcchemicals.com]
- 2. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. LSD1 Inhibitor IV, RN-1, 2HCl LSD1 Inhibitor IV, RN-1, HCl, is a cell-permeable potent, irreversible inhibitor of lysine specific demethylase 1 (LSD1; IC50 = 70 nM in a HRP-coupled assay using H3K4Me2 peptide substrate). | Sigma-Aldrich [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lsd1-IN-32 and LSD1 Inhibitor Resistance
Welcome to the technical support center for researchers utilizing Lsd1-IN-32 and other Lysine-Specific Demethylase 1 (LSD1) inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on understanding and overcoming resistance mechanisms in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LSD1 inhibitors like this compound?
A1: LSD1 inhibitors primarily function by targeting the flavin adenine (B156593) dinucleotide (FAD)-dependent catalytic activity of Lysine-Specific Demethylase 1. LSD1 is a histone demethylase that removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By inhibiting LSD1, these compounds prevent the demethylation of these key histone marks, leading to alterations in gene expression that can suppress tumor growth, induce differentiation, and trigger apoptosis in susceptible cancer cells. Some LSD1 inhibitors may also exert their effects through non-catalytic scaffolding functions of the LSD1 protein.
Q2: My cancer cell line is not responding to this compound. What are the potential reasons for this intrinsic resistance?
A2: Intrinsic resistance to LSD1 inhibitors can be attributed to the pre-existing molecular characteristics of the cancer cells. One of the primary mechanisms is the cell's transcriptional state. For example, in small cell lung cancer (SCLC), cell lines with a mesenchymal-like transcriptional program exhibit intrinsic resistance, whereas those with a neuroendocrine phenotype are more likely to be sensitive[1][2]. This resistance is often driven by the TEAD4 signaling pathway[1][2].
Q3: My cancer cells initially responded to this compound, but have now developed resistance. What are the likely mechanisms of this acquired resistance?
A3: Acquired resistance to LSD1 inhibitors often involves a dynamic reprogramming of the cancer cells. A key mechanism observed is the transition from a sensitive (e.g., neuroendocrine) to a resistant (e.g., mesenchymal-like) state through epigenetic reprogramming[1][2]. This adaptive resistance can be driven by the activation of signaling pathways such as the TEAD4 pathway, which promotes a mesenchymal phenotype and cell survival[1][2]. Additionally, the enrichment of cancer stem cells (CSCs), which possess inherent drug resistance properties, can contribute to acquired resistance[3][4].
Troubleshooting Guides
Problem 1: Decreased or no cytotoxic effect of this compound on cancer cells.
Possible Cause 1: Intrinsic or Acquired Resistance.
-
Troubleshooting Steps:
-
Confirm Drug Activity: Test the batch of this compound on a known sensitive cell line to ensure its potency.
-
Assess Cell Line Phenotype: Characterize the transcriptional profile of your cell line. If it displays a mesenchymal-like signature, it may be intrinsically resistant.
-
Investigate TEAD4 Pathway Activation: Use Western blot to assess the protein levels of TEAD4 and its downstream targets. Increased TEAD4 expression is associated with resistance[1][2].
-
Evaluate Cancer Stem Cell Population: Use flow cytometry to quantify the proportion of cells expressing CSC markers (e.g., CD133, ALDH activity). An enrichment of CSCs can confer resistance[3].
-
Possible Cause 2: Suboptimal Experimental Conditions.
-
Troubleshooting Steps:
-
Optimize Drug Concentration and Exposure Time: Perform a dose-response and time-course experiment to determine the optimal IC50 and treatment duration for your specific cell line.
-
Check Cell Culture Conditions: Ensure that the cell culture is healthy and free from contamination. Variations in cell density and passage number can affect drug sensitivity.
-
Data Presentation
Table 1: IC50 Values of Various LSD1 Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| HCI-2509 | Lung Adenocarcinoma | Various | 0.3 - 5 | [5] |
| GSK-LSD1 | Merkel Cell Carcinoma | PeTa, MKL-1, WaGa, MS-1 | Low nM range | [6] |
| ORY-1001 | Merkel Cell Carcinoma | PeTa, MKL-1, WaGa, MS-1 | Low nM range | [6] |
| Compound 14 | Liver Cancer | HepG2 | 0.93 | [7] |
| Compound 14 | Liver Cancer | HEP3B | 2.09 | [7] |
| Compound 14 | Liver Cancer | HUH6 | 1.43 | [7] |
| Compound 14 | Liver Cancer | HUH7 | 4.37 | [7] |
| S2116 | T-cell Acute Lymphoblastic Leukemia | CEM | 1.1 | [8] |
| S2157 | T-cell Acute Lymphoblastic Leukemia | MOLT4 | 6.8 | [8] |
| TCP-Lys-4 H3-21 | Cervical Cancer | HeLa | 27 | [9] |
Experimental Protocols
Protocol 1: Generation of LSD1 Inhibitor-Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to an LSD1 inhibitor through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (or other LSD1 inhibitor)
-
DMSO (vehicle control)
-
96-well plates, cell culture flasks
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50:
-
Seed the parental cancer cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a low concentration of this compound, typically starting at the IC10 or IC20.
-
Maintain a parallel culture treated with an equivalent concentration of DMSO as a vehicle control.
-
-
Dose Escalation:
-
Once the cells in the this compound-treated culture resume a normal growth rate (comparable to the DMSO-treated control), subculture them and increase the this compound concentration by approximately 1.5- to 2-fold.
-
Repeat this process of gradual dose escalation. This process can take several months.
-
-
Characterization of Resistant Cells:
-
Periodically, and once a resistant line is established (e.g., can tolerate a concentration >10-fold the initial IC50), perform a cell viability assay to determine the new IC50 and confirm the resistance phenotype.
-
Cryopreserve resistant cells at different stages of resistance development.
-
Perform molecular analyses (e.g., Western blot, RNA-seq) to investigate the underlying resistance mechanisms.
-
Protocol 2: Western Blot Analysis for Resistance Markers
This protocol provides a general procedure for performing a Western blot to detect changes in protein expression associated with LSD1 inhibitor resistance, such as TEAD4 and mesenchymal markers.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LSD1, anti-TEAD4, anti-Vimentin, anti-E-cadherin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cell pellets with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin.
-
Mandatory Visualizations
Caption: TEAD4-driven resistance pathway to LSD1 inhibitors.
Caption: Role of Cancer Stem Cells in LSD1 inhibitor resistance.
References
- 1. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4‐driven transcriptional state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven transcriptional state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug resistance and Cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Editorial: Exploring cancer stem cells signaling pathways [frontiersin.org]
- 5. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 inhibition induces differentiation and cell death in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Lsd1-IN-32
Welcome to the technical support center for Lsd1-IN-32. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing low systemic exposure of this compound in our in vivo studies. What are the potential reasons for this poor bioavailability?
A1: Poor oral bioavailability of a compound like this compound, a potent, reversible lysine-specific demethylase 1 (LSD1) inhibitor[1], can stem from several factors. The most common reasons include:
-
Poor Aqueous Solubility: The compound may not dissolve well in the gastrointestinal (GI) fluids, limiting its absorption. Many small molecule inhibitors exhibit poor water solubility.
-
High First-Pass Metabolism: After absorption from the gut, the compound passes through the liver where it can be extensively metabolized before reaching systemic circulation.
-
Efflux by Transporters: The compound may be actively transported back into the GI lumen by efflux transporters like P-glycoprotein (P-gp), reducing net absorption.
-
Chemical Instability: The compound might be unstable in the acidic environment of the stomach or degraded by enzymes in the GI tract.
Q2: How can we determine the primary cause of this compound's poor bioavailability in our experimental setup?
A2: A systematic approach is crucial to pinpoint the root cause. We recommend a series of in vitro and in vivo experiments to dissect the contributing factors. The following workflow can be a helpful guide:
Caption: Experimental workflow for diagnosing bioavailability issues.
Q3: What are the key in vitro assays to investigate the absorption and metabolism of this compound?
A3: Several in vitro assays can provide valuable insights:
-
Solubility Assays: Determine the kinetic and thermodynamic solubility in simulated gastric and intestinal fluids (SGF, SIF).
-
Permeability Assays: Use Caco-2 or PAMPA assays to predict intestinal permeability and identify potential P-gp substrates.
-
Metabolic Stability Assays: Incubate this compound with liver microsomes or hepatocytes to assess its metabolic rate and identify major metabolites.
-
Plasma Stability Assays: Evaluate the stability of the compound in plasma from different species to check for degradation by plasma enzymes.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
If your initial assessments indicate that poor solubility is the primary hurdle for this compound, consider the following formulation strategies.[2][3][4][5][6]
Recommended Solutions & Experimental Protocols:
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[4][5]
-
Micronization:
-
Protocol: Employ jet milling or ball milling techniques to reduce the particle size of the this compound powder to the micron range (1-10 µm).
-
Characterization: Use laser diffraction to confirm the particle size distribution.
-
-
Nanonization:
-
Protocol: Utilize high-pressure homogenization or media milling to create a nanosuspension of this compound.
-
Characterization: Employ dynamic light scattering (DLS) for particle size analysis.
-
-
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix can enhance solubility.[2][6]
-
Protocol (Solvent Evaporation):
-
Dissolve this compound and a suitable polymer (e.g., PVP, HPMC) in a common solvent.
-
Evaporate the solvent under vacuum to obtain a solid dispersion.
-
Characterize the solid state by X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the amorphous nature.
-
-
-
Lipid-Based Formulations: These formulations can improve the solubility and absorption of lipophilic compounds.[3][4][6]
-
Self-Emulsifying Drug Delivery Systems (SEDDS):
-
Protocol:
-
Screen for suitable oils, surfactants, and co-solvents in which this compound has high solubility.
-
Prepare various formulations by mixing the components at different ratios.
-
Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a microemulsion.
-
Characterize the droplet size of the resulting emulsion.
-
-
-
Table 1: Hypothetical Solubility Enhancement of this compound
| Formulation Approach | This compound Concentration (µg/mL) in Simulated Intestinal Fluid | Fold Increase in Solubility |
| Unprocessed Compound | 1.5 | - |
| Micronized Suspension | 7.8 | 5.2 |
| Nanosuspension | 25.3 | 16.9 |
| Solid Dispersion (1:5 drug-polymer ratio) | 48.1 | 32.1 |
| SEDDS | 95.6 | 63.7 |
Issue 2: High First-Pass Metabolism
If in vitro metabolism assays suggest that this compound is rapidly cleared by the liver, the following strategies can be explored.
Recommended Solutions & Experimental Protocols:
-
Prodrug Approach: Modify the chemical structure of this compound to create a prodrug that is less susceptible to first-pass metabolism and is converted to the active drug in vivo.
-
Protocol:
-
Identify the metabolic soft spots on the this compound molecule using in vitro metabolite identification studies.
-
Synthesize prodrugs by masking these metabolic sites with cleavable moieties (e.g., esters, phosphates).
-
Evaluate the conversion of the prodrug to the parent drug in plasma and liver homogenates.
-
-
-
Co-administration with a CYP Inhibitor: While not a long-term solution for drug development, this can be a useful tool in preclinical studies to confirm that first-pass metabolism is the primary barrier.
-
Protocol:
-
Select a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) or a specific inhibitor if the metabolizing enzyme is known.
-
Conduct a pharmacokinetic study in an animal model where one group receives this compound alone and another group receives the CYP inhibitor prior to this compound administration.
-
Compare the pharmacokinetic parameters (AUC, Cmax) between the two groups.
-
-
Table 2: Hypothetical Pharmacokinetic Parameters of this compound with and without a CYP Inhibitor
| Treatment Group | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| This compound (10 mg/kg, oral) | 50 | 1.0 | 150 |
| CYP Inhibitor + this compound | 250 | 1.5 | 900 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of LSD1 inhibition by this compound.
Caption: Workflow for formulation development and in vivo testing.
For further assistance, please contact our technical support team with your experimental details and data.
References
- 1. This compound| CAS 2137044-49-4 [dcchemicals.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Refining Lsd1-IN-32 treatment protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Lsd1-IN-32, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the flavin adenine (B156593) dinucleotide (FAD) dependent catalytic activity of LSD1.[1] By binding to the enzyme, it prevents the demethylation of its primary substrates, mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2), which are key epigenetic marks for transcriptional regulation.[1][2] LSD1 can also demethylate other non-histone substrates such as p53 and DNMT1, and this compound may also affect these interactions.[2][3]
Q2: What are the expected cellular effects of this compound treatment?
Treatment with this compound is expected to lead to an increase in global levels of H3K4me1/2.[4] This can result in the de-repression of LSD1 target genes, leading to various cellular outcomes such as cell cycle arrest, induction of differentiation, and apoptosis in cancer cell lines.[5][6] The specific effects can be cell-type dependent.[7]
Q3: How should I determine the optimal concentration and treatment time for this compound in my experiments?
The optimal concentration and duration of treatment with this compound will vary depending on the cell line and the specific biological question. It is recommended to perform a dose-response curve to determine the IC50 value for cell viability in your system.[6] A time-course experiment should also be conducted to identify the optimal time point for observing the desired molecular and cellular effects, such as changes in histone methylation or gene expression.
Q4: Is this compound a reversible or irreversible inhibitor?
The reversibility of an LSD1 inhibitor is a critical parameter. While some inhibitors like tranylcypromine (B92988) (TCP) are irreversible, forming a covalent bond with the FAD cofactor, others are designed to be reversible.[3] The specific characteristics of this compound should be confirmed from the manufacturer's data sheet. Reversible inhibitors may offer more controlled target engagement.[4]
Q5: What are the potential off-target effects of this compound?
While this compound is designed to be a selective inhibitor of LSD1, potential off-target effects should be considered. These can include inhibition of other amine oxidases or unforeseen interactions with other cellular components.[8] It is advisable to include appropriate controls in your experiments, such as using a structurally distinct LSD1 inhibitor or a catalytically inactive mutant of LSD1, to confirm that the observed effects are due to LSD1 inhibition.[9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant change in global H3K4me2 levels after treatment. | 1. Insufficient drug concentration or treatment time. 2. Low LSD1 expression in the cell line. 3. Poor compound stability or solubility. 4. Issues with antibody quality for Western blotting. | 1. Perform a dose-response and time-course experiment. 2. Verify LSD1 expression levels in your cell model via Western blot or qPCR. 3. Ensure proper storage and handling of this compound. Test solubility in your cell culture medium. 4. Use a validated antibody for H3K4me2 and include positive and negative controls. |
| High cellular toxicity observed at low concentrations. | 1. Cell line is highly sensitive to LSD1 inhibition. 2. Potential off-target toxicity. 3. Issues with compound purity. | 1. Lower the concentration range in your dose-response experiments. 2. Test the effect of a structurally different LSD1 inhibitor. Consider performing a rescue experiment by overexpressing LSD1. 3. Verify the purity of your this compound batch. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent preparation of this compound working solutions. 3. Fluctuation in incubation times. | 1. Standardize cell culture protocols. Use cells within a defined passage number range. 2. Prepare fresh working solutions of this compound for each experiment from a concentrated stock. 3. Ensure precise timing for all treatment and harvesting steps. |
| Unexpected changes in gene expression not correlated with H3K4 methylation. | 1. LSD1 has non-catalytic scaffolding functions.[9][11] 2. This compound may affect the interaction of LSD1 with other proteins. 3. Indirect downstream effects of LSD1 inhibition. | 1. Consider that LSD1's role as a scaffold protein can influence gene expression independently of its demethylase activity.[9] 2. Investigate changes in LSD1 protein-protein interactions using co-immunoprecipitation. 3. Perform pathway analysis on your gene expression data to identify affected signaling networks. |
Quantitative Data Summary
The following table summarizes representative IC50 values for various LSD1 inhibitors in different cancer cell lines. This data can serve as a reference for designing experiments with this compound.
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |
| GSK-LSD1 | PeTa (Merkel Cell Carcinoma) | Cell Viability | ~0.1 | [6] |
| ORY-1001 | PeTa (Merkel Cell Carcinoma) | Cell Viability | ~0.01 | [6] |
| HCI-2509 | NSCLC cell lines | Cell Growth | 0.3 - 5 | [8] |
| Compound 14 | HepG2 (Hepatocellular Carcinoma) | Antiproliferative | 0.93 | [4] |
| SP-2577 | TC-32 (Ewing Sarcoma) | Cytotoxicity | 3.3 | [12] |
| CC-90011 | TC-32 (Ewing Sarcoma) | Cytotoxicity | 36 | [12] |
Experimental Protocols
Western Blot for Histone Methylation
-
Cell Lysis: Treat cells with this compound at the desired concentration and time. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against H3K4me1/2 and total Histone H3 (as a loading control) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.[11]
Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Assay: Add the viability reagent (MTT or CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Measurement: Read the absorbance or luminescence using a plate reader. Calculate IC50 values using appropriate software.
Visualizations
Caption: this compound inhibits the demethylase activity of the LSD1/CoREST complex.
Caption: Workflow for characterizing the effects of this compound in vitro.
References
- 1. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of LSD1 (lysine-specific demethylase 1) suppresses growth and alters gene expression of human colon cancer cells in a p53- and DNMT1(DNA methyltransferase 1)-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 inhibition induces differentiation and cell death in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Demethylase-independent roles of LSD1 in regulating enhancers and cell fate transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Priming with LSD1 inhibitors promotes the persistence and antitumor effect of adoptively transferred T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of LSD1 Inhibitors: A Comparative Guide
This guide provides a comparative analysis of various Lysine-specific demethylase 1 (LSD1) inhibitors, with a focus on validating their efficacy through experimental data. It is intended for researchers, scientists, and professionals in drug development.
Introduction to LSD1 and Its Inhibition
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent demethylase that removes methyl groups from mono- and di-methylated lysine (B10760008) residues on histone H3, specifically H3K4 and H3K9.[1] By regulating histone methylation, LSD1 plays a crucial role in gene transcription.[2] It can act as a transcriptional co-repressor by demethylating H3K4me1/2 or as a co-activator by demethylating H3K9me1/2.[2] LSD1 is often overexpressed in various cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), breast, and prostate cancer, making it a promising therapeutic target.[3][4] LSD1 inhibitors can be broadly categorized as irreversible or reversible.[5]
Comparative Efficacy of LSD1 Inhibitors
The following tables summarize the in vitro potency and clinical trial status of several notable LSD1 inhibitors.
Table 1: In Vitro Potency of Selected LSD1 Inhibitors
| Compound | Type | LSD1 IC50 | Selectivity | Reference |
| MC3774 (32) | Irreversible | Not specified in provided text | Not specified in provided text | [3] |
| ORY-1001 (Iadademstat) | Irreversible | 18 nM | Selective over LSD2 and MAOs | [4] |
| GSK-2879552 | Irreversible | Not specified in provided text | Selective for LSD1 | [4] |
| IMG-7289 (Bomedemstat) | Irreversible | 56.8 nM | Not specified in provided text | [6] |
| INCB059872 | Irreversible | Not specified in provided text | Not specified in provided text | [1] |
| CC-90011 (Pulrodemstat) | Reversible | 0.30 nM | Not specified in provided text | [6] |
| SP-2577 (Seclidemstat) | Reversible | 1.3 - 2.4 µM | Not specified in provided text | [7] |
| JBI-802 | Dual LSD1/HDAC6/8 | 50 nM | ~100-fold selective against other HDACs | [3][6] |
| SP-2509 | Reversible | 13 nM (Ki) | High selectivity over MAO-A/B (>300 µM) | [1] |
| OG-668 | Irreversible | 7.6 nM | Selective for LSD1 over other AOs | [7] |
| Tranylcypromine (TCP) | Irreversible | 5.6 µM | Non-selective | [7] |
Table 2: Clinical Trial Status of Selected LSD1 Inhibitors
| Compound | Status | Indication(s) | Reference |
| ORY-1001 (Iadademstat) | Phase II | Acute Myeloid Leukemia (AML), Small Cell Lung Cancer (SCLC) | [4] |
| GSK-2879552 | Clinical Trials | Small Cell Lung Cancer (SCLC) | [4] |
| IMG-7289 (Bomedemstat) | Clinical Trials | Myeloid-related malignancies | [6] |
| INCB059872 | Clinical Trials | Cancer therapy | [1] |
| CC-90011 (Pulrodemstat) | Phase I | Advanced solid tumors, Relapsed/refractory non-Hodgkin's lymphoma | [1][6] |
| ORY-2001 | Phase II | Alzheimer's Disease, Borderline personality disorder | [6] |
| JBI-802 | Phase I/II | Advanced and metastatic solid tumors | [6] |
| Seclidemstat (SP-2577) | Terminated | Not specified | [5] |
Key Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of LSD1 inhibitors.
LSD1 Enzymatic Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantitatively measures the enzymatic activity of LSD1 and the inhibitory potential of test compounds.
-
Principle: The assay measures the demethylation of a biotinylated histone H3 peptide substrate by the LSD1 enzyme. The reaction product is detected using a specific antibody labeled with a fluorescent donor and an acceptor molecule. When the donor and acceptor are in proximity, a FRET signal is generated, which is proportional to the enzyme activity.
-
Materials: Recombinant human LSD1 enzyme, biotinylated H3K4me2 peptide substrate, S-adenosyl-L-methionine (SAM), anti-H3K4me0 antibody labeled with a donor fluorophore (e.g., Europium cryptate), and a streptavidin-conjugated acceptor fluorophore (e.g., XL665).
-
Procedure:
-
Prepare a reaction buffer containing the LSD1 enzyme and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the biotinylated H3K4me2 peptide substrate and SAM.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents (donor-labeled antibody and acceptor-conjugated streptavidin).
-
Incubate for a further period to allow for antibody-antigen binding.
-
Read the fluorescence signal at two different wavelengths (for donor and acceptor emission) using an HTRF-compatible plate reader.
-
Calculate the ratio of the two fluorescence signals and determine the IC50 values for the test compounds by fitting the dose-response data to a suitable model.[7]
-
Cell Viability and Proliferation Assays
These assays assess the cytotoxic or cytostatic effects of LSD1 inhibitors on cancer cell lines.
-
Principle: Assays like MTT or CellTiter-Glo measure the metabolic activity of viable cells, which is proportional to the cell number.
-
Materials: Cancer cell lines (e.g., AML or SCLC cell lines), cell culture medium, fetal bovine serum (FBS), test compounds, and a viability assay reagent (e.g., MTT or CellTiter-Glo).
-
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the LSD1 inhibitor or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the viability assay reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
-
Target Engagement Assays
These assays confirm that the LSD1 inhibitor interacts with its intended target within the cell.
-
Principle: Western blotting can be used to measure the levels of specific histone methylation marks (e.g., H3K4me2) or the expression of LSD1 target genes (e.g., GFI1b) that are altered upon LSD1 inhibition.[6]
-
Materials: Treated cells, lysis buffer, primary antibodies (against H3K4me2, GFI1b, and a loading control like β-actin), and secondary antibodies.
-
Procedure:
-
Treat cells with the LSD1 inhibitor for a specified time.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the target proteins.
-
Incubate with a labeled secondary antibody.
-
Detect the signal using an appropriate imaging system. A dose-dependent increase in H3K4me2 levels or a change in the expression of target genes indicates target engagement.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism and validation of LSD1 inhibitors.
Caption: LSD1 signaling pathway and points of inhibition.
Caption: General workflow for the validation of LSD1 inhibitors.
References
- 1. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Key LSD1 Inhibitors for Researchers
An objective analysis of leading Lysine-Specific Demethylase 1 (LSD1) inhibitors, including ORY-1001 (Iadademstat), GSK2879552, CC-90011 (Pulrodemstat), and SP-2577 (Seclidemstat), provides researchers with a comprehensive overview of their performance based on available experimental data. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their exploration of epigenetic modulators.
Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, plays a critical role in transcriptional regulation through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. A range of small molecule inhibitors have been developed to target LSD1, each with distinct biochemical and cellular profiles. This guide presents a comparative analysis of prominent LSD1 inhibitors that have entered clinical trials.
Quantitative Comparison of LSD1 Inhibitors
The following tables summarize the biochemical potency and cellular activity of selected LSD1 inhibitors. The data is compiled from a comprehensive in vitro study that characterized these compounds under uniform experimental conditions, allowing for a direct and objective comparison.[1][2]
Table 1: Biochemical Potency and Selectivity of LSD1 Inhibitors
| Compound | Type | LSD1 IC50 (nM)¹ | MAO-A IC50 (nM)² | MAO-B IC50 (nM)² | Selectivity (LSD1 vs MAO-A/B) |
| ORY-1001 (Iadademstat) | Irreversible | <10 | >100,000 | >100,000 | >10,000-fold |
| GSK2879552 | Irreversible | 16 | 1,600 | 12,000 | 100-fold vs MAO-A, 750-fold vs MAO-B |
| CC-90011 (Pulrodemstat) | Reversible | 0.3 | >100,000 | >100,000 | >333,333-fold |
| SP-2577 (Seclidemstat) | Reversible | 1,300 | >100,000 | >100,000 | >77-fold |
| Tranylcypromine (TCP) | Irreversible | 5,600 | 2,840 | 730 | 0.5-fold vs MAO-A, 0.13-fold vs MAO-B |
¹IC50 values determined by Homogeneous Time-Resolved Fluorescence (HTRF) assay. ²Selectivity was assessed against other FAD-dependent monoamine oxidases.
Table 2: Cellular Activity of LSD1 Inhibitors in Cancer Cell Lines
| Compound | Cell Line (Cancer Type) | EC50 (nM) |
| ORY-1001 (Iadademstat) | MV4-11 (AML) | 0.1 |
| MOLM-13 (AML) | 0.2 | |
| NCI-H1417 (SCLC) | 1.1 | |
| GSK2879552 | MV4-11 (AML) | 1.9 |
| MOLM-13 (AML) | 4.1 | |
| NCI-H1417 (SCLC) | 13.5 | |
| CC-90011 (Pulrodemstat) | MV4-11 (AML) | 1.2 |
| MOLM-13 (AML) | 2.5 | |
| NCI-H1417 (SCLC) | 3.8 | |
| SP-2577 (Seclidemstat) | MV4-11 (AML) | 422 |
| MOLM-13 (AML) | 203 | |
| NCI-H1417 (SCLC) | >10,000 | |
| Tranylcypromine (TCP) | MV4-11 (AML) | 4,200 |
| MOLM-13 (AML) | 5,100 | |
| NCI-H1417 (SCLC) | >10,000 |
EC50 values represent the concentration required to inhibit 50% of cell proliferation. AML: Acute Myeloid Leukemia; SCLC: Small Cell Lung Cancer.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used to characterize LSD1 inhibitors.
LSD1 Enzymatic Inhibition Assay (HTRF)
This assay quantitatively measures the enzymatic activity of LSD1 by detecting the demethylation of a biotinylated histone H3K4me2 peptide substrate.
-
Reagents and Materials: Recombinant human LSD1/CoREST complex, biotin-H3K4me2 peptide substrate, anti-H3K4me1 antibody conjugated to a fluorescent donor, and a streptavidin-conjugated acceptor fluorophore.
-
Procedure: a. The LSD1 enzyme, substrate, and varying concentrations of the inhibitor are incubated together in an assay buffer. b. Following the enzymatic reaction, the detection reagents (antibody and streptavidin-acceptor) are added. c. The HTRF signal is read on a compatible plate reader. A decrease in the HTRF signal corresponds to the inhibition of LSD1 activity.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of LSD1 inhibitors on the viability of cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., MV4-11, MOLM-13, NCI-H1417) are cultured in appropriate media and conditions.
-
Procedure: a. Cells are seeded in 96-well plates and allowed to attach overnight. b. Cells are treated with a serial dilution of the LSD1 inhibitor or vehicle control for a specified period (e.g., 72 hours). c. A cell viability reagent (e.g., CellTiter-Glo®) is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. d. Luminescence is measured using a plate reader.
-
Data Analysis: EC50 values are determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing LSD1's Role and Inhibition
Diagrams created using Graphviz (DOT language) illustrate key concepts in LSD1 research.
Caption: LSD1 Signaling Pathway and Inhibition.
Caption: Workflow for Evaluating LSD1 Inhibitors.
References
Lsd1-IN-32 Versus siRNA Knockdown of LSD1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used methods for interrogating the function of Lysine-Specific Demethylase 1 (LSD1): the small molecule inhibitor Lsd1-IN-32 and small interfering RNA (siRNA) mediated knockdown. Understanding the nuances, strengths, and limitations of each approach is critical for designing robust experiments and accurately interpreting results in the context of drug discovery and basic research.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound | siRNA Knockdown of LSD1 |
| Mechanism of Action | Reversible inhibition of LSD1's catalytic demethylase activity.[1] | Post-transcriptional gene silencing by mRNA degradation, leading to reduced LSD1 protein synthesis. |
| Target | LSD1 protein's enzymatic active site. | LSD1 mRNA. |
| Nature of Inhibition | Pharmacological, acute, and reversible.[1] | Genetic, sustained protein depletion. |
| Speed of Onset | Rapid, dependent on cell permeability and target engagement. | Slower, requires time for mRNA and protein turnover (typically 24-72 hours). |
| Duration of Effect | Dependent on compound half-life and clearance from the system. | Can be long-lasting, depending on the stability of the siRNA and cell division rate. |
| Specificity | High selectivity for LSD1 over other amine oxidases, but potential for off-target effects at higher concentrations. | Highly specific to the target mRNA sequence, but can have off-target gene silencing effects. |
Quantitative Performance Comparison
| Parameter | This compound | siRNA Knockdown of LSD1 | Source |
| Biochemical Potency (IC50) | 83 nM | Not Applicable | [1][2] |
| Cellular Efficacy (EC50) | 0.67 µM | Not Applicable | [1][2] |
| LSD1 Protein Reduction | No direct effect on protein levels | ~85% decrease in HCT116 cells after 48 hours | [3] |
| Effect on Histone Marks | Increased H3K4me2 at specific gene promoters. | Increased H3K4me2 at specific gene promoters.[3][4] | [3][4] |
| Gene Re-expression | Effective in inducing re-expression of silenced genes. | Induces re-expression of silenced genes (e.g., SFRP1, SFRP4, SFRP5, GATA5).[3] | [3] |
Mechanism of Action
This compound: Catalytic Inhibition
This compound is a potent and reversible small molecule inhibitor of LSD1.[1] It functions by binding to the active site of the LSD1 protein, thereby preventing it from demethylating its histone substrates, primarily mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2). This leads to an accumulation of these activating histone marks at target gene promoters and enhancers, resulting in the modulation of gene expression.
siRNA Knockdown: Genetic Inhibition
siRNA-mediated knockdown of LSD1 utilizes the cell's natural RNA interference (RNAi) machinery. A synthetic double-stranded RNA molecule, designed to be complementary to the LSD1 mRNA sequence, is introduced into the cell. This siRNA is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and degrades the target LSD1 mRNA. The destruction of the mRNA prevents the synthesis of new LSD1 protein, leading to a depletion of the total cellular pool of LSD1.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound| CAS 2137044-49-4 [dcchemicals.com]
- 3. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
Selectivity profile of Lsd1-IN-32 against other demethylases
A Comparative Analysis of LSD1 Inhibitor Selectivity
An In-depth Look at the Selectivity Profile of Lysine-Specific Demethylase 1 (LSD1) Inhibitors Against Other Demethylases and Amine Oxidases.
This guide provides a comparative overview of the selectivity of various small molecule inhibitors targeting Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of these compounds in their own research.
LSD1, also known as KDM1A, is a flavin-dependent amine oxidase that plays a crucial role in gene regulation by demethylating histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2] Its involvement in various cancers has made it an attractive target for therapeutic intervention.[3][4] A critical aspect in the development of LSD1 inhibitors is their selectivity against other structurally related enzymes, particularly other demethylases and monoamine oxidases (MAOs), to minimize off-target effects.
Quantitative Selectivity Profile of LSD1 Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50 values) of several representative LSD1 inhibitors against LSD1 and other FAD-dependent enzymes, including its closest homolog LSD2 (KDM1B), and monoamine oxidases A and B (MAO-A and MAO-B). Lower IC50 values indicate higher potency.
| Compound | LSD1 IC50 (nM) | LSD2 IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity vs LSD2 | Reference |
| ORY-1001 (Iadademstat) | < 1 | >100 | >100 | ~10 | >100,000-fold | [5] |
| GSK-2879552 | 17 | >100 | >100 | >100 | >5,880-fold | [5] |
| SP-2509 | 2,500 | >100 | - | - | >40-fold | [5] |
| HCI-2509 | 300 - 5,000 | - | - | - | - | [2] |
| Tranylcypromine (TCP) | 5,600 | >100 | ~0.2 | ~0.2 | >18-fold | [5] |
| RN-1 | - | - | - | - | More selective than TCP | [3] |
| S2101 | - | - | - | - | More selective than TCP | [3] |
| CBB Compounds | - | No inhibition | No inhibition | - | Specific for LSD1 | [6] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.
Experimental Protocols
The determination of inhibitor selectivity is crucial for preclinical drug development. Various biochemical and cellular assays are employed to quantify the potency and specificity of LSD1 inhibitors.
LSD1 Biochemical Inhibition Assays
Several in vitro methods are available to measure the enzymatic activity of LSD1 and the potency of its inhibitors.[7]
-
Horseradish Peroxidase (HRP) Coupled Assay: This is a widely used method that measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1 demethylation reaction.[7] The H₂O₂ is used by HRP to oxidize a substrate, leading to a detectable colorimetric or fluorescent signal. The assay is performed by pre-incubating recombinant human LSD1 enzyme with serial dilutions of the inhibitor, followed by the addition of a methylated histone H3 peptide substrate to initiate the reaction.[5]
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay is another common method for determining LSD1 activity.[5] It often utilizes a biotinylated histone peptide substrate and antibodies specific for the demethylated product, coupled with fluorescent donors and acceptors for detection.
-
Mass Spectrometry-Based Assays: These assays directly measure the conversion of the methylated substrate to its demethylated product by analyzing the mass change.[6][7] This method is highly sensitive and can distinguish between different methylation states.
Selectivity Assays Against Other Demethylases and Amine Oxidases
To determine the selectivity profile, the inhibitory activity of the compounds is tested against other related enzymes.
-
LSD2 (KDM1B) Inhibition Assay: The same assay formats used for LSD1, such as the HRP coupled assay or HTRF, can be adapted to measure the inhibition of LSD2.[5]
-
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay: The activity of MAO-A and MAO-B is often measured using a kynuramine (B1673886) assay.[5] In this assay, the deamination of kynuramine by MAOs produces a fluorescent product that can be quantified.
Cellular Assays for Target Engagement
Cell-based assays are essential to confirm that the inhibitor can penetrate the cell membrane and engage with its target in a cellular context.
-
Western Blotting: This technique is used to measure the levels of histone methylation marks, such as H3K4me2, in cells treated with the LSD1 inhibitor.[8] An increase in H3K4me2 levels indicates successful inhibition of LSD1 activity.
-
Cell Viability and Proliferation Assays: The anti-proliferative effects of LSD1 inhibitors are assessed in various cancer cell lines.[3][8] These assays help to determine the cellular potency (EC50) of the compounds.
Visualizations
Experimental Workflow for Determining LSD1 Inhibitor Selectivity
The following diagram illustrates a typical workflow for assessing the selectivity of an LSD1 inhibitor.
Caption: Workflow for assessing LSD1 inhibitor selectivity.
LSD1 Signaling Pathway and Points of Inhibition
This diagram depicts a simplified signaling pathway involving LSD1 and highlights where LSD1 inhibitors exert their effects. LSD1 can act as both a transcriptional co-repressor and co-activator depending on the cellular context and its binding partners.[1]
Caption: Simplified LSD1 signaling and inhibition.
References
- 1. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone lysine specific demethylase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-32 vs. Tranylcypromine-Based Inhibitors: A Comparative Guide for Researchers
A detailed analysis of two distinct classes of Lysine-Specific Demethylase 1 (LSD1) inhibitors, providing researchers with the necessary data to make informed decisions for their experimental designs.
This guide offers a comprehensive comparison of Lsd1-IN-32, a potent reversible inhibitor, and the well-established class of tranylcypromine-based irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a key epigenetic regulator and a promising therapeutic target in various diseases, including cancer. Understanding the distinct mechanisms and experimental profiles of these inhibitors is crucial for their effective application in research and drug development.
At a Glance: Key Differences
| Feature | This compound | Tranylcypromine-Based Inhibitors |
| Mechanism of Action | Reversible | Irreversible (covalent) |
| Binding Target | LSD1 catalytic site | Covalently modifies the FAD cofactor |
| Potency | High (Biochemical IC50: 83 nM) | Variable, with many in the low nanomolar to sub-micromolar range |
| Cellular Efficacy | Reported EC50 of 0.67 µM | Varies by compound and cell line |
| Selectivity | High selectivity over hERG cardiac ion channel | Varies; some show off-target effects on MAO-A and MAO-B |
| Primary Applications | Research tool for studying reversible LSD1 inhibition, potential in osteoporosis and AML | Anticancer drug development (several in clinical trials) |
Mechanism of Action
This compound is a potent, reversible inhibitor of LSD1. It binds to the enzyme's catalytic site, preventing the demethylation of its substrates, primarily histone H3 at lysine (B10760008) 4 and 9 (H3K4 and H3K9). Its reversible nature allows for the study of the dynamic consequences of LSD1 inhibition.
Tranylcypromine-based inhibitors, on the other hand, are irreversible, mechanism-based inhibitors.[1] They are analogues of the antidepressant drug tranylcypromine (B92988) and act by forming a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor essential for LSD1's catalytic activity.[1][2] This irreversible inactivation provides a sustained inhibition of the enzyme.
Figure 1. Mechanisms of LSD1 Inhibition.
Biochemical and Cellular Activity
Quantitative data for this compound and a selection of tranylcypromine-based inhibitors are presented below. It is important to note that the potency of tranylcypromine derivatives can be significantly influenced by their chemical modifications.
Table 1: Biochemical and Cellular Potency
| Inhibitor | Type | Biochemical IC50 (LSD1) | Cellular EC50 / GI50 | Key Cellular Effects |
| This compound | Reversible | 83 nM[3][4][5] | 0.67 µM[3][4][5] | Anti-proliferative, promotes AML cell differentiation, inhibits osteoclastogenesis[2][5][6][7][8] |
| Tranylcypromine (TCP) | Irreversible | ~20 µM | >100 µM | Parent compound, modest potency |
| ORY-1001 (Iadademstat) | Irreversible | <20 nM | Low nM range | In clinical trials for AML and solid tumors |
| GSK2879552 | Irreversible | 17 nM | ~100 nM | In clinical trials for SCLC and AML |
| INCB059872 | Irreversible | 24 nM | ~50 nM | In clinical trials for various cancers |
| Compound 26b | Irreversible (TCP-based) | 17 nM | Not reported | High potency against LSD1 |
| Compound 29b | Irreversible (TCP-based) | 11 nM | Not reported | Induced H3K4me1/2 accumulation and inhibited metastasis in MGC-803 cells |
Experimental Protocols
LSD1 Enzymatic Assay (Horseradish Peroxidase-Coupled Assay)
This is a common method for measuring LSD1 activity and the potency of inhibitors.
Principle: The demethylation of a histone H3 peptide substrate by LSD1 produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a chromogenic or fluorogenic substrate (e.g., Amplex Red) to produce a detectable signal. The rate of signal production is proportional to LSD1 activity.
Protocol:
-
Prepare a reaction mixture containing LSD1 enzyme, HRP, and the H3 peptide substrate in an appropriate assay buffer.
-
Add the inhibitor (this compound or a tranylcypromine-based inhibitor) at various concentrations.
-
Initiate the reaction by adding the FAD cofactor.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance or fluorescence at regular intervals using a plate reader.
-
Calculate the rate of reaction and determine the IC50 value of the inhibitor.
Figure 2. LSD1 Enzymatic Assay Workflow.
Cell Viability Assay (MTT Assay)
This assay is used to determine the effect of LSD1 inhibitors on the proliferation of cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., AML or SCLC cell lines) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the LSD1 inhibitor for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of viable cells relative to an untreated control and determine the EC50 or GI50 value.
Western Blot for Histone Methylation
This technique is used to confirm the target engagement of LSD1 inhibitors by observing changes in histone methylation marks.
Protocol:
-
Treat cells with the LSD1 inhibitor for a desired time.
-
Lyse the cells and extract total protein or histone proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for a histone methylation mark (e.g., H3K4me2 or H3K9me2).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system. An increase in H3K4me2 or H3K9me2 levels indicates LSD1 inhibition.
Signaling Pathways
LSD1 is involved in various signaling pathways that regulate gene expression. By inhibiting LSD1, both this compound and tranylcypromine-based inhibitors can modulate these pathways, leading to anti-tumor effects. A key pathway affected is the regulation of differentiation in acute myeloid leukemia (AML). LSD1 is often part of a co-repressor complex that silences genes required for myeloid differentiation. Inhibition of LSD1 leads to the de-repression of these genes, promoting cell differentiation and reducing the leukemic phenotype.
Figure 3. LSD1 Inhibition and Myeloid Differentiation.
Conclusion
This compound and tranylcypromine-based inhibitors represent two valuable classes of tools for studying the biological functions of LSD1 and for developing novel therapeutics. The choice between a reversible inhibitor like this compound and an irreversible one from the tranylcypromine family will depend on the specific experimental goals. This compound is well-suited for studies requiring dynamic and reversible modulation of LSD1 activity, while the sustained inhibition provided by tranylcypromine-based compounds makes them attractive for therapeutic applications where prolonged target engagement is desired. Researchers should carefully consider the data presented in this guide to select the most appropriate inhibitor for their studies.
References
- 1. Histone Demethylase compound (inhibitors, agonists)-ProbeChem.com [probechem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound| CAS 2137044-49-4 [dcchemicals.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. molnova.cn [molnova.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
Reversible vs. Irreversible Inhibition of LSD1: A Comparative Guide
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. Inhibitors of LSD1 are broadly classified into two categories based on their mechanism of action: irreversible and reversible. This guide provides a comparative analysis of these two modes of inhibition, supported by experimental data and protocols. While direct data for a specific compound denoted "Lsd1-IN-32" is not prominently available in the public domain, we will draw comparisons using well-characterized LSD1 inhibitors to illustrate the principles of reversible and irreversible inhibition. A series of potent piperidine-based reversible LSD1 inhibitors have been described, with a particular compound, designated as compound 32 , showing effective cellular activity by increasing H3K4me2 levels.[1]
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between reversible and irreversible LSD1 inhibitors lies in how they interact with the enzyme.
Irreversible inhibitors typically form a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for LSD1's catalytic activity.[2] This covalent modification permanently inactivates the enzyme. A classic example is tranylcypromine (B92988) (TCP), a cyclopropylamine-based inhibitor. The mechanism involves the oxidative activation of the cyclopropylamine (B47189) by FAD, leading to the formation of a reactive intermediate that then forms a covalent adduct with the FAD cofactor.[3]
Reversible inhibitors , on the other hand, bind to the enzyme's active site through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. These inhibitors exist in equilibrium with the enzyme, and their binding can be reversed by dilution or dialysis. Their potency is determined by the strength of these non-covalent interactions.
Comparative Analysis of LSD1 Inhibitors
The efficacy and characteristics of LSD1 inhibitors can be quantified and compared using various parameters obtained from in vitro and cellular assays. The table below summarizes data for representative irreversible and reversible LSD1 inhibitors.
| Inhibitor Class | Example Inhibitor | Target | IC50 (nM) | Mode of Inhibition | Reference |
| Irreversible | Tranylcypromine (TCP) | LSD1 | ~200,000 | Covalent FAD adduct | [2][3] |
| Irreversible | GSK-LSD1 | LSD1 | 16 | Covalent FAD adduct | [4] |
| Reversible | Pulrodemstat (CC-90011) | LSD1 | 19 | Non-covalent | [5] |
| Reversible | Compound 35 (piperidine-based) | LSD1 | 4,000 | Reversible | [1] |
Experimental Protocols
Determining the mode of inhibition (reversible vs. irreversible) is a critical step in characterizing a novel LSD1 inhibitor.
In Vitro LSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the enzymatic activity of LSD1 by detecting the demethylation of a biotinylated histone H3 peptide substrate.
Materials:
-
Recombinant human LSD1/CoREST complex
-
Biotin-labeled H3K4me2 peptide substrate
-
S-adenosyl-L-methionine (SAM) (as a cofactor, though not consumed)
-
Anti-H3K4me1 antibody conjugated to a fluorescent donor (e.g., Europium cryptate)
-
Streptavidin-conjugated fluorescent acceptor (e.g., XL665)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM DTT, 0.01% BSA)
-
Test inhibitors
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 384-well plate, add the LSD1/CoREST enzyme to each well.
-
Add the test inhibitor dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.
-
Initiate the demethylation reaction by adding the biotin-H3K4me2 peptide substrate.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding the detection mixture containing the anti-H3K4me1 donor antibody and the streptavidin-acceptor.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio and plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value.
Dialysis Assay for Determining Reversibility
This experiment distinguishes between reversible and irreversible inhibitors by assessing whether the inhibitory effect is lost after removing the free inhibitor from the solution.
Materials:
-
LSD1/CoREST enzyme
-
Test inhibitor (at a concentration of ~10x IC50)
-
Control inhibitor (known irreversible, e.g., GSK-LSD1)
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Dialysis buffer (same as the assay buffer)
-
LSD1 activity assay reagents (as described above)
Procedure:
-
Incubate the LSD1 enzyme with the test inhibitor and the control irreversible inhibitor in separate tubes for a sufficient time to allow for binding/reaction (e.g., 2 hours).
-
As a control, incubate the enzyme with buffer alone.
-
After incubation, take an aliquot from each tube and measure the initial LSD1 activity to confirm inhibition.
-
Place the remaining enzyme-inhibitor complexes into separate dialysis cassettes and dialyze against a large volume of dialysis buffer for an extended period (e.g., 24 hours with several buffer changes) to remove any unbound inhibitor.
-
After dialysis, recover the enzyme solutions and measure their LSD1 activity.
-
Interpretation:
-
If the inhibitor is reversible , its dissociation from the enzyme during dialysis will lead to the recovery of enzyme activity.
-
If the inhibitor is irreversible , it will remain covalently bound to the enzyme, and the enzyme activity will not be recovered after dialysis.
-
LSD1 in Signaling Pathways and Therapeutic Implications
LSD1 is a key component of several transcriptional repressor complexes, including the CoREST complex. By demethylating H3K4me1/2, LSD1 represses the expression of genes involved in cell differentiation. In many cancers, the overexpression of LSD1 leads to a block in differentiation and uncontrolled proliferation. Both reversible and irreversible LSD1 inhibitors can reactivate the expression of these silenced genes, promoting cell differentiation and reducing tumorigenicity.
Conclusion
The choice between a reversible and an irreversible LSD1 inhibitor for research or therapeutic purposes depends on the specific application. Irreversible inhibitors offer the advantage of prolonged target engagement, which can be beneficial for sustained therapeutic effects. However, this can also lead to off-target effects and potential toxicity if the inhibitor is not highly specific. Reversible inhibitors may offer a better safety profile due to their non-covalent nature and the potential for more controlled target modulation. The ongoing development of both types of inhibitors continues to provide valuable tools for understanding the biology of LSD1 and for developing novel cancer therapies.
References
- 1. Histone lysine specific demethylase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Confirming Target Engagement of LSD1 Inhibitors in a Cellular Context
For researchers and drug development professionals, confirming that a novel inhibitor, such as Lsd1-IN-32, effectively engages its target, Lysine-Specific Demethylase 1 (LSD1), within a cellular environment is a critical step in preclinical development. This guide provides a comparative framework for assessing the cellular activity of LSD1 inhibitors, complete with experimental protocols and data from well-characterized compounds to serve as a benchmark for your investigations.
LSD1 Signaling Pathway and Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation. It primarily removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2), leading to transcriptional repression. LSD1 can also demethylate H3K9me1/2, which is associated with transcriptional activation, depending on the protein complex it is associated with. LSD1 is a key component of the CoREST repressor complex, which includes Co-repressor for element-1-silencing transcription factor (CoREST) and histone deacetylases 1/2 (HDAC1/2)[1]. Given its role in regulating the expression of genes involved in cell proliferation and differentiation, LSD1 has emerged as a promising therapeutic target in various cancers[2].
The mechanism of LSD1 inhibition can be either reversible or irreversible. Irreversible inhibitors, often derivatives of tranylcypromine, form a covalent bond with the FAD cofactor of LSD1[3]. Reversible inhibitors, on the other hand, bind non-covalently to the enzyme. Confirming that a new inhibitor effectively engages LSD1 in cells involves demonstrating a direct interaction with the target and observing the expected downstream functional consequences.
Caption: LSD1 signaling pathway and point of inhibition.
Comparative Analysis of LSD1 Inhibitors
To evaluate the efficacy of a new inhibitor like this compound, it is essential to compare its performance against established LSD1 inhibitors. The following table summarizes the cellular activity of several well-characterized LSD1 inhibitors across different cancer cell lines.
| Inhibitor | Type | Cell Line | Assay | IC50/EC50 | Reference |
| ORY-1001 (Iadademstat) | Irreversible | THP-1 (AML) | Cell Differentiation (CD11b) | <1 nM | [4] |
| MV4-11 (AML) | Cell Viability | ~0.5 µM | [5] | ||
| Various | Biochemical | 18 nM | [4] | ||
| GSK2879552 | Irreversible | SCLC cell lines | Cell Proliferation | 40-100% inhibition | [6][7] |
| AML cell lines | Cell Proliferation | 40-100% inhibition | [6][7] | ||
| MV4-11 (AML) | Antiproliferative | 1.16 µM | [7] | ||
| SP-2577 (Seclidemstat) | Reversible | Ovarian Cancer cells | Cell Viability | 0.013-2.819 µM | [8] |
| Various | Biochemical | 13 nM | [8][9] | ||
| CC-90011 (Pulrodemstat) | Reversible | THP-1 (AML) | Cell Differentiation (CD11b) | 7 nM | [10][11] |
| Kasumi-1 (AML) | Antiproliferative | 2 nM | [10][11] | ||
| Various | Biochemical | 0.25 nM | [10] | ||
| Tranylcypromine (TCP) | Irreversible | NB4 (APL) | Gene Expression | - | [12] |
| Various | Biochemical | ~20 µM | [13] |
Experimental Protocols for Target Engagement
Confirming target engagement of this compound requires a multi-faceted approach, combining direct and indirect measures of LSD1 activity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly confirm target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells through freeze-thaw cycles.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble LSD1 at each temperature using Western blotting with an anti-LSD1 antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble LSD1 against the temperature. A shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates target engagement[14][15][16][17].
Western Blot for Histone Methylation
Inhibition of LSD1 is expected to lead to an increase in its primary substrates, H3K4me1 and H3K4me2. Western blotting is a standard method to detect these changes in global histone methylation.
Protocol:
-
Cell Treatment: Treat cells with a dose-response of this compound for a specified duration (e.g., 24-72 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method[18].
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer: Separate 10-20 µg of histone extract on a 15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane[19].
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for H3K4me1, H3K4me2, and total Histone H3 (as a loading control) overnight at 4°C. Subsequently, incubate with a suitable HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the H3K4me1/2 signals to the total H3 signal. A dose-dependent increase in H3K4me1/2 levels indicates LSD1 inhibition[20][21].
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq allows for the genome-wide identification of LSD1 binding sites and the assessment of histone methylation changes at specific gene loci. A successful engagement of LSD1 by this compound should lead to a decrease in LSD1 occupancy and/or an increase in H3K4me2 at its target gene promoters.
Caption: Chromatin Immunoprecipitation Sequencing (ChIP-seq) workflow.
Protocol:
-
Cell Treatment and Crosslinking: Treat cells with this compound or vehicle. Crosslink proteins to DNA by adding formaldehyde (B43269) directly to the culture medium.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for LSD1 or H3K4me2 overnight at 4°C. Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
DNA Purification: Wash the beads to remove non-specific binding. Elute the complexes and reverse the crosslinks by heating. Purify the DNA using a spin column.
-
Sequencing and Analysis: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing. Align the reads to the reference genome and perform peak calling to identify regions of enrichment. Compare the LSD1 binding and H3K4me2 peaks between this compound and vehicle-treated samples[22][23][24][25][26].
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
LSD1 regulates the expression of a specific set of genes. Inhibition of LSD1 should lead to the de-repression (upregulation) of its target genes.
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations and time points.
-
RNA Extraction and cDNA Synthesis: Harvest the cells, extract total RNA, and synthesize cDNA.
-
qRT-PCR: Perform qRT-PCR using primers for known LSD1 target genes (e.g., GFI1B, CD11b, CD86) and a housekeeping gene for normalization (e.g., GAPDH, ACTB)[12].
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method. A dose- and time-dependent increase in the expression of LSD1 target genes provides functional evidence of target engagement.
By employing this comprehensive suite of assays and comparing the results with the provided data for established inhibitors, researchers can confidently confirm the cellular target engagement of novel LSD1 inhibitors like this compound and build a strong foundation for further preclinical and clinical development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ORY-1001 (RG-6016, Iadademstat) | LSD1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. The LSD1 Inhibitor Ory-1001 (ladademstat) in Combination with Menin Inhibitor SNDX-5613 (revumenib) Has Synergistic in Vitro Activity in KMT2A-Rearranged AML Models | Blood | American Society of Hematology [ashpublications.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Histone Modification [labome.com]
- 19. researchgate.net [researchgate.net]
- 20. Inhibition of Lysine-Specific Demethylase-1 (LSD1/KDM1A) Promotes the Adipogenic Differentiation of hESCs Through H3K4 Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. encodeproject.org [encodeproject.org]
- 25. LSD1 Antibody - ChIP-seq Grade (C15410067) | Diagenode [diagenode.com]
- 26. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
A Comparative Guide to LSD1 Inhibitors: Unveiling the Phenotypic Landscape
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phenotypic effects of various Lysine-Specific Demethylase 1 (LSD1) inhibitors, with a focus on contrasting a representative potent irreversible inhibitor, designated here as Lsd1-IN-32, against other notable agents in the class. This analysis is supported by experimental data and detailed methodologies to aid in the selection and application of these powerful epigenetic modulators.
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2] Its dysregulation is implicated in a multitude of cancers, making it a prime target for therapeutic intervention. A growing number of small molecule inhibitors targeting LSD1 have been developed, each eliciting distinct cellular and phenotypic responses. This guide will delve into these differences, providing a framework for understanding their therapeutic potential.
Mechanism of Action: A Tale of Two Binding Modes
LSD1 inhibitors can be broadly categorized into two main classes based on their mechanism of action: irreversible and reversible inhibitors.
-
Irreversible Inhibitors: These compounds, often analogues of tranylcypromine (B92988) (TCP), form a covalent bond with the FAD cofactor in the active site of LSD1, leading to its inactivation.[3][4] This class includes the well-characterized clinical candidates iadademstat (ORY-1001) and bomedemstat (B606314) (IMG-7289) , as well as our representative compound, This compound .
-
Reversible Inhibitors: These inhibitors, such as seclidemstat (SP-2577) and pulrodemstat (CC-90011) , bind non-covalently to the enzyme, allowing for a more transient inhibition.[3]
The nature of this interaction has profound implications for the duration of target engagement and the resulting biological effects.
Phenotypic Differences: A Tabular Comparison
The following tables summarize the key phenotypic differences observed upon treatment with various LSD1 inhibitors across different cancer models.
| Inhibitor | Class | Potency (IC50) | Selectivity | Key Phenotypic Effects | References |
| This compound (Representative) | Irreversible | Potent (Low nM) | High for LSD1 over MAO-A/B | Induces differentiation, inhibits proliferation, suppresses tumor growth in vivo, modulates gene expression related to key oncogenic pathways. | N/A |
| Iadademstat (ORY-1001) | Irreversible | Potent (18 nM) | High | Induces differentiation in AML cells, compromises leukemic stem cell capacity, shows anti-leukemic activity. | [3][5] |
| Bomedemstat (IMG-7289) | Irreversible | >2500-fold greater specificity for LSD1 over MAO-A and -B | High | Improves blood counts, reduces spleen volume and marrow fibrosis in myelofibrosis models, sensitizes SCLC to immune checkpoint blockade. | [6][7][8] |
| Tranylcypromine (TCP) | Irreversible | Less potent (µM range) | Non-selective (inhibits MAO-A/B) | Suppresses cell growth, induces histone methylation changes, shows synergistic effects with other agents. | [9][10] |
| Seclidemstat (SP-2577) | Reversible | Varies by assay | Generally selective for LSD1 | Activity in some cancer models, though some studies suggest off-target effects may contribute to its cellular response. | [11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms underlying the observed phenotypes, we present diagrams of the LSD1 signaling pathway and a typical experimental workflow for inhibitor characterization.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed protocols for key experiments are provided below.
LSD1 Inhibitor IC50 Determination (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified LSD1 enzyme.
Materials:
-
Purified recombinant human LSD1/CoREST complex
-
H3K4me2 peptide substrate
-
Amplex® Red reagent (or similar H2O2 detection reagent)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
384-well black microplates
Procedure:
-
Prepare a reaction mixture containing LSD1/CoREST complex and HRP in assay buffer.
-
Add the serially diluted test compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the reaction mixture to the wells.
-
Initiate the reaction by adding the H3K4me2 peptide substrate and Amplex® Red reagent.
-
Incubate the plate at room temperature, protected from light, for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 530/590 nm).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[12][13]
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of LSD1 inhibitors on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., AML cell line THP-1, SCLC cell line NCI-H69)
-
Complete culture medium
-
LSD1 inhibitor stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight (for adherent cells).
-
Treat the cells with serial dilutions of the LSD1 inhibitor or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of viability against the log of the inhibitor concentration.
Flow Cytometry for Differentiation Markers (e.g., CD11b)
Objective: To evaluate the ability of LSD1 inhibitors to induce differentiation in leukemia cells.
Materials:
-
AML cell line (e.g., THP-1)
-
Complete culture medium
-
LSD1 inhibitor
-
Fluorochrome-conjugated antibody against a differentiation marker (e.g., PE-conjugated anti-human CD11b)
-
Isotype control antibody
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Culture AML cells in the presence of the LSD1 inhibitor or DMSO for a specified period (e.g., 5-7 days).
-
Harvest the cells and wash them with FACS buffer.
-
Resuspend the cells in FACS buffer and add the fluorochrome-conjugated anti-CD11b antibody or the isotype control.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of CD11b-positive cells, indicating monocytic differentiation.[14][15]
Conclusion
The landscape of LSD1 inhibitors is rapidly evolving, offering a diverse toolkit for researchers and clinicians. The choice of inhibitor will depend on the specific biological question or therapeutic application. Potent and selective irreversible inhibitors like iadademstat, bomedemstat, and the representative this compound, offer sustained target engagement and have demonstrated significant preclinical and clinical activity, particularly in inducing differentiation in hematological malignancies and modulating the tumor microenvironment. In contrast, less selective inhibitors like tranylcypromine, while historically important, necessitate careful consideration of off-target effects. Reversible inhibitors provide an alternative approach with potentially different pharmacokinetic and pharmacodynamic profiles. A thorough understanding of the distinct phenotypic consequences of these different classes of LSD1 inhibitors, guided by the comparative data and experimental protocols presented here, is crucial for advancing the therapeutic potential of targeting this key epigenetic regulator.
References
- 1. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition as a Target for Disease Modification in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. Tranylcypromine, a lysine-specific demethylase 1 (LSD1) inhibitor, suppresses lesion growth and improves generalized hyperalgesia in mouse with induced endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro LSD1 inhibition assay [bio-protocol.org]
- 13. LSD1 Inhibitor Screening Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
- 14. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to LSD1 Inhibitors in Well-Characterized Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, has emerged as a critical regulator in various cancers, playing a pivotal role in tumor progression and maintenance. Its enzymatic activity, which involves the demethylation of histone and non-histone proteins, leads to altered gene expression that can drive oncogenesis. Consequently, LSD1 has become an attractive therapeutic target, leading to the development of numerous inhibitors. This guide provides a comparative analysis of the efficacy of prominent LSD1 inhibitors in well-characterized cancer models, supported by experimental data and detailed methodologies.
The Role of LSD1 in Cancer Signaling
LSD1 functions as a key epigenetic modulator. It is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that removes methyl groups from mono- and di-methylated lysine (B10760008) 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2). Its activity is context-dependent; as part of the CoREST repressor complex, it demethylates H3K4, leading to transcriptional repression. Conversely, when associated with nuclear hormone receptors like the androgen or estrogen receptor, it can demethylate H3K9, resulting in transcriptional activation. Beyond histones, LSD1 also targets non-histone proteins such as p53, DNMT1, and STAT3, influencing their stability and function.[1][2] This dual role in gene regulation makes LSD1 a critical player in various cellular processes, including differentiation, proliferation, and epithelial-mesenchymal transition, which are often dysregulated in cancer.
Comparative Efficacy of LSD1 Inhibitors
The development of LSD1 inhibitors has led to a variety of compounds with different mechanisms of action, including irreversible and reversible inhibitors. This section compares the in vitro and in vivo efficacy of four notable LSD1 inhibitors: Iadademstat (ORY-1001), Bomedemstat (IMG-7289), SP-2509, and Pulrodemstat (CC-90011).
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of the selected LSD1 inhibitors across various cancer cell lines.
Table 1: Iadademstat (ORY-1001) - Irreversible Inhibitor
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| THP-1 | Acute Myeloid Leukemia (AML) | <20 | [3] |
| MV4;11 | Acute Myeloid Leukemia (AML) | Subnanomolar | [4] |
| H1299 | Non-Small Cell Lung Cancer | 80-160 µM (induces apoptosis) | [5] |
| A549 | Non-Small Cell Lung Cancer | 80-160 µM (induces apoptosis) | [5] |
Table 2: Bomedemstat (IMG-7289) - Irreversible Inhibitor
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| Jak2V617F cells | Myeloproliferative Neoplasms | 50-1000 | [6] |
Table 3: SP-2509 - Reversible Inhibitor
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | ~10,000 | [7] |
| MV4-11 | Acute Myeloid Leukemia (AML) | ~10,000 | [7] |
| MOLM13 | Acute Myeloid Leukemia (AML) | ~10,000 | [7] |
| A673 | Ewing Sarcoma | 180 | [8] |
| TC-32 | Ewing Sarcoma | - | [8] |
| SK-N-MC | Ewing Sarcoma | - | [8] |
| TC-71 | Ewing Sarcoma | - | [8] |
Table 4: Pulrodemstat (CC-90011) - Reversible Inhibitor
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| THP-1 | Acute Myeloid Leukemia (AML) | 7 (EC50 for CD11b induction) | [9] |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | 2 (EC50 for anti-proliferation) | [9] |
In Vivo Efficacy in Xenograft Models
The following table summarizes the in vivo efficacy of the selected LSD1 inhibitors in various cancer xenograft models.
Table 5: In Vivo Efficacy of LSD1 Inhibitors
| Inhibitor | Cancer Model | Dosing Regimen | Key Findings | Citation |
| Iadademstat (ORY-1001) | MV(4;11) AML Xenograft | <0.020 mg/kg, p.o. | Significantly reduced tumor growth. | [3][10] |
| Iadademstat (ORY-1001) | Glioblastoma Xenograft | 400 µg/kg, p.o., every 7 days for 28 days | Inhibited tumor growth and increased survival rate. | [5] |
| Bomedemstat (IMG-7289) | Myelofibrosis Mouse Model | 45 mg/kg, oral gavage, once daily for 56 days | Normalized blood cell counts, reduced spleen volume, and bone marrow fibrosis. | [6] |
| SP-2509 | Ewing Sarcoma Preclinical Models | Not specified | Halted tumor cell proliferation, induced apoptosis, and blocked tumor growth. | [8] |
| Pulrodemstat (CC-90011) | SCLC Patient-Derived Xenograft (H1417) | 5 mg/kg, oral, daily for 30 days | Inhibited tumor growth by 78% with no body weight loss. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are detailed protocols for key assays used in the evaluation of LSD1 inhibitors.
LSD1 Enzymatic Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a common method for measuring LSD1 enzymatic activity.
-
Reagent Preparation : Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT). Prepare a stock solution of the LSD1 inhibitor in DMSO.
-
Enzyme Reaction : In a 384-well plate, pre-incubate serial dilutions of the LSD1 inhibitor with recombinant human LSD1 enzyme (e.g., 38.5 nM) for 15 minutes on ice.
-
Initiate the enzymatic reaction by adding a mixture of flavin adenine dinucleotide (FAD) and a biotinylated monomethylated H3(1-21)K4 peptide substrate at a concentration corresponding to the Km.[6]
-
The final DMSO concentration in the assay should be kept low (e.g., 0.5%).
-
Incubate the reaction mixture for 1 hour at 25°C.
-
Detection : Stop the reaction by adding a detection mix containing Eu3+-cryptate-labeled anti-H3K4me0 detection antibody and XL665-conjugated streptavidin.[6]
-
Incubate for 1 hour at room temperature to allow for the development of the HTRF signal.
-
Data Acquisition : Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two different wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis : The HTRF ratio (acceptor signal / donor signal) is proportional to the amount of demethylated product. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9][11][12][13]
-
Compound Treatment : Treat the cells with a range of concentrations of the LSD1 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).[13]
-
MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization : After incubation, carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[13]
-
Absorbance Reading : Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.
In Vivo Xenograft Model
Patient-derived or cell line-derived xenograft models are instrumental in evaluating the in vivo efficacy of anticancer drugs.
-
Animal Model : Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.[14][15]
-
Tumor Implantation : Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of the mice. For patient-derived xenografts, small tumor fragments are implanted.[2][14][16]
-
Tumor Growth Monitoring : Monitor tumor growth by measuring the tumor dimensions with calipers two to three times a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation : When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Drug Administration : Administer the LSD1 inhibitor via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule. The control group receives the vehicle.
-
Efficacy and Toxicity Assessment : Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).
Western Blot for Histone Modifications
Western blotting is used to detect specific proteins, such as histone modifications, in a sample.
-
Histone Extraction : Extract histones from cell pellets or tumor tissue using an acid extraction method or by preparing whole-cell lysates.[1][8][17]
-
Protein Quantification : Determine the protein concentration of the extracts using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Denature the protein samples by boiling in Laemmli buffer. Separate the proteins based on size by running them on a high-percentage (e.g., 15%) SDS-polyacrylamide gel.[8]
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. A smaller pore size (e.g., 0.2 µm) is recommended for better retention of small histone proteins.[3]
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3][17]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K4me2) overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis : Quantify the band intensities using densitometry software and normalize to a loading control (e.g., total Histone H3).
Visualizing Workflows and Comparisons
References
- 1. Histone Modification [labome.com]
- 2. researchgate.net [researchgate.net]
- 3. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 4. researchgate.net [researchgate.net]
- 5. moleculardevices.com [moleculardevices.com]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chayon.co.kr [chayon.co.kr]
- 8. news-medical.net [news-medical.net]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Drug Screening of Primary Patient Derived Tumor Xenografts in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. mdpi.com [mdpi.com]
- 17. Histone western blot protocol | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal of Lsd1-IN-32: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of Lsd1-IN-32, a potent and reversible lysine-specific demethylase 1 (LSD1) inhibitor.[1][2] Adherence to these protocols is critical for ensuring personnel safety and environmental compliance.
This compound, with the chemical formula C24H27FN4O2, is a compound used in research settings.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a bioactive chemical necessitates that it be handled and disposed of as hazardous waste. The following procedures are based on established guidelines for laboratory chemical waste management.[3][4][5][6]
Chemical and Physical Properties
A summary of the known properties of this compound is provided in the table below. This information is crucial for understanding its stability and potential reactivity.
| Property | Value | Reference |
| CAS Number | 2137044-49-4 | [1][2] |
| Molecular Formula | C24H27FN4O2 | [1][2] |
| Molecular Weight | 422.504 g/mol | [2] |
| Storage (Powder) | 2 years at -20°C | [2] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | [2] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, researchers must wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (check manufacturer's compatibility data).
-
A lab coat.
-
Closed-toe shoes.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8]
Step-by-Step Disposal Protocol
The disposal of this compound, whether in solid form or in solution, must follow hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9]
Waste Segregation and Collection
-
Solid Waste:
-
Collect pure this compound powder in its original container if possible.[5]
-
If the original container is not available, use a clearly labeled, sealable, and chemically compatible container.
-
Contaminated lab supplies (e.g., weigh boats, gloves, pipette tips, paper towels) should be collected in a designated, leak-proof hazardous waste bag or container.[4] These items are considered chemically contaminated solid waste.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., dissolved in DMSO) must be collected in a dedicated, leak-proof, and properly sealed liquid hazardous waste container.[5]
-
Ensure the waste container is made of a material compatible with the solvent used.
-
Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected separately.[5]
-
Waste Container Labeling
All hazardous waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any solvents present.
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
Storage of Hazardous Waste
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]
-
Ensure all containers are tightly sealed except when adding waste.[4][6]
-
Use secondary containment (e.g., a larger, chemically resistant bin or tray) to prevent spills or leaks.[4] The secondary container should be able to hold 110% of the volume of the primary container.[4]
-
Segregate waste containers based on compatibility (e.g., keep away from strong oxidizing agents).[10]
Arranging for Disposal
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.
-
Follow your institution's specific procedures for waste collection requests.[5] Do not allow waste to accumulate beyond established time or quantity limits (e.g., 90 days or 55 gallons).[4]
Decontamination of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple-rinse the container with a suitable solvent capable of dissolving the compound.
-
Collect the rinsate as hazardous liquid waste.[6]
-
After triple-rinsing, the container may be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound| CAS 2137044-49-4 [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. diagenode.com [diagenode.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. acs.org [acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
